Product packaging for 3-(Pyrimidin-2-yl)benzoic Acid(Cat. No.:CAS No. 579476-26-9)

3-(Pyrimidin-2-yl)benzoic Acid

Cat. No.: B1322155
CAS No.: 579476-26-9
M. Wt: 200.19 g/mol
InChI Key: KLTNGIZIUGYITR-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)benzoic Acid (CAS 579476-26-9) is a high-purity chemical compound supplied for research and development purposes. This heteroaromatic benzoic acid derivative, with a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . The molecule features a benzoic acid group linked to a pyrimidine heterocycle, a common pharmacophore in active pharmaceutical ingredients. Its structure, with a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, contributes to its properties as a useful intermediate . This compound is primarily used in organic synthesis as a precursor for the development of more complex molecules. Researchers utilize its carboxylic acid functional group for amide coupling reactions or esterification, creating potential enzyme inhibitors or receptor ligands. The pyrimidine ring is a key structural component in many therapeutics, making this acid a versatile scaffold for constructing compound libraries. It is offered in various pack sizes, from 250 mg to 25 g, with purities typically ranging from 95% to 98% to meet diverse research needs . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1322155 3-(Pyrimidin-2-yl)benzoic Acid CAS No. 579476-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNGIZIUGYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624683
Record name 3-(Pyrimidin-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579476-26-9
Record name 3-(Pyrimidin-2-yl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrimidin-2-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid (CAS: 579476-26-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Advanced Drug Discovery and Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(pyrimidin-2-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a critical intermediate in the creation of targeted therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.

Introduction: The Strategic Importance of the Pyrimidine-Benzene Scaffold

The fusion of a pyrimidine ring and a benzoic acid moiety in this compound creates a molecule with a unique electronic and structural profile. The pyrimidine ring, a cornerstone of nucleobases, is a well-established pharmacophore in a vast array of therapeutic agents, including antivirals and anticancer drugs.[1] The benzoic acid group provides a versatile handle for amide bond formation, a fundamental linkage in many drug molecules, and can also participate in crucial hydrogen bonding interactions with biological targets. The meta-substitution pattern on the benzene ring further imparts a specific spatial orientation to these functional groups, which can be pivotal for achieving high-affinity and selective binding to protein targets.

This guide will explore the synthesis of this valuable building block, its characteristic chemical behavior, and its application in the synthesis of advanced pharmaceutical intermediates, underscoring its importance in modern medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

Key Physicochemical Data
PropertyValueSource
CAS Number 579476-26-9[1]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 180-182 °C[4]
Purity Typically ≥95%[1][2]
Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[5][6]

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also harmful if swallowed.[4]

  • Precautionary Measures :

    • Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[5]

    • Response : In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. If inhaled, move the person to fresh air.[5]

    • Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

    • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

It is imperative to consult the full Safety Data Sheet from your supplier before handling this compound.

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the pyrimidine and benzene rings.[2][3][7]

Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

This protocol details the synthesis of this compound from commercially available starting materials: 2-chloropyrimidine and the pinacol ester of 3-carboxyphenylboronic acid.[3]

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents Starting Materials: 2-Chloropyrimidine 3-Carboxyphenylboronic acid pinacol ester reaction Suzuki Coupling Reaction Pd(PPh₃)₄, Cs₂CO₃ DMF/H₂O, 110 °C reagents->reaction workup Workup Solvent removal Acidification (HCl) Extraction (EtOAc) reaction->workup purification Purification Fast Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Carboxyphenylboronic acid pinacol ester (1.0 eq)

  • 2-Chloropyrimidine (1.5 eq)[3]

  • Cesium carbonate (Cs₂CO₃) (4.4 eq)[3]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[3]

  • Dimethylformamide (DMF) and Water (10:1 ratio)[3]

  • Ethyl acetate (EtOAc)

  • 2 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Acetic acid

Procedure:

  • To a reaction vessel, add the pinacol ester of 3-carboxyphenylboronic acid (1 mmol), 2-chloropyrimidine (1.5 eq.), and cesium carbonate (4.4 eq.).[3]

  • Add a degassed solution of DMF:H₂O (10:1 ratio, 0.3 M).[3]

  • Degas the mixture under a nitrogen atmosphere.

  • Add the Pd(PPh₃)₄ catalyst (5 mol%).[3]

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[3]

  • Dissolve the resulting residue in ethyl acetate and water.

  • Acidify the aqueous layer to pH 2 with 2 M HCl.[3]

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]

  • Purify the crude product by fast chromatography using a gradient of 10-30% ethyl acetate in petroleum ether with 1% acetic acid as an eluent to yield the final product as a white solid (79% yield reported).[3]

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings. The triphenylphosphine ligands are crucial for the stability and catalytic activity of the palladium center throughout the catalytic cycle.

  • Base: Cesium carbonate is a strong inorganic base that is effective in the transmetalation step of the Suzuki reaction, facilitating the transfer of the aryl group from the boronic ester to the palladium catalyst.

  • Solvent System: The DMF/water solvent system is chosen for its ability to dissolve both the organic substrates and the inorganic base, creating a homogeneous reaction mixture that promotes efficient catalysis.

  • Acidification: The addition of HCl during workup is essential to protonate the carboxylate salt, precipitating the desired benzoic acid and making it extractable into the organic phase.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the carboxylic acid functional group.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, although the 2-position is generally less reactive than the 4- and 6-positions. However, the primary synthetic utility of the pyrimidine moiety in this context is established during its formation via the Suzuki coupling.

Reactivity of the Benzoic Acid Group

The carboxylic acid group is the primary site for further synthetic transformations. It can readily undergo a variety of reactions, including:

  • Amide Bond Formation: This is the most common and arguably the most important reaction for this building block in drug discovery. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride, or by using coupling reagents like HATU or EDC) and then reacted with a primary or secondary amine to form a stable amide linkage.

  • Esterification: Reaction with an alcohol under acidic conditions or via an activated carboxylic acid intermediate will yield the corresponding ester.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Diagram of Key Reactions:

Reactivity start This compound amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, R-NH₂) ester Ester Derivatives start->ester Esterification (e.g., H⁺, R-OH) alcohol Primary Alcohol start->alcohol Reduction (e.g., LiAlH₄)

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of kinase inhibitors.[1][8] The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that mimics the adenine part of ATP. The benzoic acid provides a convenient point of attachment for introducing various substituents that can occupy other pockets of the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is present in numerous patented compounds and research molecules targeting a range of kinases, including but not limited to:

  • Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.[9]

  • Spleen Tyrosine Kinase (Syk): An important mediator of signaling in immune cells, making it a target for inflammatory and autoimmune diseases.[10]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell development and activation, targeted for the treatment of B-cell malignancies and autoimmune disorders.[11]

The general strategy involves the coupling of this compound with a diverse range of amine-containing fragments to generate libraries of potential kinase inhibitors for screening and optimization.

Analytical Characterization: A Self-Validating System

Accurate analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.99 (t, J = 1.5Hz, 1H)

    • δ 8.95 (d, J = 4.9Hz, 2H)

    • δ 8.61 (d, J = 7.9Hz, 1H)

    • δ 8.09 (d, J = 7.7Hz, 1H)

    • δ 7.68 (d, J = 7.8 Hz, 1H)

    • δ 7.50 (t, J = 4.9 Hz, 1H)[3]

The spectrum shows the characteristic signals for the pyrimidine and benzene ring protons. The triplet at 8.99 ppm is indicative of the proton at the 2-position of the benzene ring, while the doublet at 8.95 ppm corresponds to the protons at the 4- and 6-positions of the pyrimidine ring.

Mass Spectrometry
  • LCMS: Retention time 2.96 min, m/z 201.1 [M+H]⁺.[3]

The mass spectrum confirms the molecular weight of the compound, with the [M+H]⁺ peak observed at m/z 201.1, consistent with the expected molecular weight of 200.19 g/mol .

Infrared (IR) Spectroscopy
  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

  • C=N and C=C stretching vibrations from the pyrimidine and benzene rings in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly in the field of kinase inhibitor development. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its versatile carboxylic acid handle allows for the straightforward introduction of diverse chemical functionalities. This guide has provided a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering a valuable resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their programs.

References

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

To my fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource for 3-(pyrimidin-2-yl)benzoic acid. This molecule, belonging to a class of compounds containing the pyrimidine core, represents a privileged scaffold in medicinal chemistry. The pyrimidine ring is a cornerstone of DNA and RNA, and its derivatives have been successfully developed into a multitude of therapeutic agents, particularly in oncology.[1] This document is structured to provide not only the fundamental physicochemical properties of this compound but also to offer practical, field-proven insights into its synthesis, characterization, and potential applications, empowering you to leverage this versatile building block in your research endeavors.

Core Molecular Characteristics

This compound is a bifunctional organic molecule featuring a carboxylic acid group attached to a phenyl ring, which is in turn substituted with a pyrimidine ring. This unique arrangement of aromatic and heterocyclic systems, along with the acidic proton, dictates its chemical behavior and potential for molecular interactions.

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical properties is paramount for designing experiments, predicting behavior in biological systems, and developing robust analytical methods. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂--INVALID-LINK--[2]
Molecular Weight 200.19 g/mol --INVALID-LINK--[3]
Melting Point 180-182 °C--INVALID-LINK--[4]
Appearance Solid--INVALID-LINK--[4]
Purity ≥95%--INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[4]
CAS Number 579476-26-9--INVALID-LINK--[4]
XLogP3 (Computed) 2.2--INVALID-LINK--[5]
Hydrogen Bond Donor Count (Computed) 1--INVALID-LINK--[5]
Hydrogen Bond Acceptor Count (Computed) 4--INVALID-LINK--[5]
Rotatable Bond Count (Computed) 1--INVALID-LINK--[5]

Note: Some properties are computed and should be used as a guide for experimental design.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.[6] The proposed synthesis involves the coupling of a halosubstituted pyrimidine with a boronic acid derivative of benzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Suzuki_Coupling Suzuki-Miyaura Coupling 2-Chloropyrimidine->Suzuki_Coupling + 3-(dihydroxyboranyl)benzoic acid 3-Carboxyphenylboronic acid 3-(dihydroxyboranyl)benzoic acid->Suzuki_Coupling + Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent DME/H₂O Solvent->Suzuki_Coupling Heat Heat Heat->Suzuki_Coupling This compound This compound Suzuki_Coupling->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloropyrimidine

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloropyrimidine (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of DME and water.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The DME/water system is a common choice for Suzuki reactions as it facilitates the dissolution of both the organic and inorganic reagents.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzene and pyrimidine rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene ring will exhibit splitting patterns consistent with a 1,3-disubstituted system. The pyrimidine protons will show a doublet and a triplet.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 167 ppm), as well as distinct signals for the aromatic and heterocyclic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and pyrimidine rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (200.19 g/mol ).

Chemical Reactivity and Derivatization Potential

The presence of both a carboxylic acid and a pyrimidine ring makes this compound a versatile building block for further chemical modifications.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and amide bond formation, providing a handle for attaching various functional groups or linking to other molecules.

  • Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (e.g., sulfuric acid) will yield the corresponding methyl ester.

  • Amide Coupling: Coupling with a primary or secondary amine using standard coupling reagents like EDC/HOBt or HATU will form the corresponding amide. This is a particularly important reaction for the synthesis of biologically active molecules.

G cluster_esterification Esterification cluster_amide_coupling Amide Coupling This compound This compound Methyl_ester Methyl 3-(pyrimidin-2-yl)benzoate This compound->Methyl_ester Esterification Amide_derivative Amide Derivative This compound->Amide_derivative Amide Coupling Methanol_H+ Methanol, H⁺ Amine_CouplingReagent Amine, Coupling Reagent

Caption: Key reactions of this compound.

Reactions Involving the Pyrimidine Ring

The pyrimidine ring is relatively electron-deficient and can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors, which is crucial for its interaction with biological targets.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[7] The pyrimidine ring can mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of kinases. The benzoic acid moiety provides a vector for introducing substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Numerous studies have demonstrated that derivatives of pyrimidine-containing benzoic acids exhibit potent inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR), Src kinase, and Aurora kinases.[7][8] These kinases are often dysregulated in cancer, making them attractive therapeutic targets. The modular nature of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of potential drug candidates.

Beyond oncology, the rigid, aromatic structure of this compound makes it a candidate for applications in materials science, such as in the synthesis of metal-organic frameworks (MOFs) or as a component of liquid crystals.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, coupled with the rich reactivity of its functional groups, provides a robust platform for the creation of novel molecules with tailored properties. As our understanding of the molecular drivers of disease continues to expand, scaffolds like this will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics. This guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this promising molecule.

References

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyrimidin-2-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine-Benzoic Acid Scaffold

Heterocyclic compounds are the cornerstone of modern drug discovery, with pyrimidine derivatives being particularly prominent.[1][2] The pyrimidine ring system is a key structural motif in numerous biologically active molecules, including several approved drugs.[1] When coupled with a benzoic acid moiety, it creates a versatile scaffold, this compound, which serves as a crucial intermediate in the synthesis of complex molecules targeting a wide range of biological pathways.[3][4] Its structural rigidity, combined with the hydrogen bonding capabilities of the carboxylic acid and the nitrogen atoms in the pyrimidine ring, makes it an attractive starting point for designing molecules with high target affinity and specificity. The strategic placement of the pyrimidine ring at the 3-position of the benzoic acid offers a distinct vector for molecular elaboration, enabling chemists to explore chemical space efficiently. This guide will provide the essential technical details to harness the potential of this valuable compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of this compound is paramount for its successful application in research and development.

Molecular Structure and Identity

The core structure consists of a pyrimidine ring linked to a benzoic acid molecule at the meta-position. This linkage provides a specific spatial arrangement of the two ring systems.

  • IUPAC Name: this compound[5]

  • CAS Number: 579476-26-9[5][6]

  • Molecular Formula: C₁₁H₈N₂O₂[5][6][7]

  • Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2[6]

Caption: 2D representation of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for designing experimental conditions, such as solvent selection and purification methods.

PropertyValueSource
Molecular Weight 200.19 g/mol [5][6][7]
Physical Form Solid[8]
Purity Typically ≥95-97%[5][7]
Storage Sealed in dry, Room Temperature[5]

Note: Experimental values such as melting point, boiling point, and density are not consistently reported across public databases and should be determined experimentally for each batch.

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely adopted due to its high yields, tolerance of various functional groups, and relatively mild reaction conditions.[9]

Underlying Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[10][11] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[9][12]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.[11][13] This step is typically facilitated by a base.[13]

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[9][12]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 3-Carboxy-phenylboronic acid Mixing Combine reactants, catalyst, base in solvent (e.g., Dioxane/H₂O) Reactant1->Mixing Reactant2 2-Chloropyrimidine Reactant2->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Heating Heat under inert atmosphere (e.g., Argon) at 100°C for 24h Mixing->Heating Quench Cool to RT, add H₂O Heating->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry Dry organic phase (e.g., MgSO₄) & concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Experimental Protocol

This protocol is a robust method for the synthesis of the title compound.

Materials:

  • 3-Carboxyphenylboronic acid

  • 2-Chloropyrimidine

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (deoxygenated)

  • Water (deoxygenated)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-carboxyphenylboronic acid (1.0 equivalent), 2-chloropyrimidine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).[10]

  • Reaction: Heat the reaction mixture to 100°C and stir for 24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase multiple times with ethyl acetate.[10]

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with reference data.[14]

Applications in Research and Drug Discovery

This compound is a versatile building block in the synthesis of a wide array of compounds with potential therapeutic applications.

  • Tyrosine Kinase Inhibitors: The scaffold is present in intermediates used for the synthesis of potent tyrosine kinase inhibitors for cancer therapy.[3]

  • Anti-Tubercular Agents: Pyrimidine-tethered derivatives have shown promise as novel agents against multi-drug resistant Mycobacterium tuberculosis.[15]

  • General Medicinal Chemistry: The pyrimidine moiety is a common feature in drugs targeting various conditions, including CNS disorders, inflammation, and microbial infections.[1][2] The benzoic acid group provides a convenient handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[4][16]

Conclusion

This compound represents a high-value chemical entity for researchers in both academic and industrial settings. Its well-defined structure and accessible synthesis through robust methods like the Suzuki-Miyaura coupling make it a reliable starting material. The proven utility of the pyrimidine-benzoic acid scaffold in the development of bioactive compounds underscores its importance in modern drug discovery programs. This guide provides the core technical knowledge to enable scientists to confidently incorporate this compound into their synthetic and medicinal chemistry workflows.

References

An In-depth Technical Guide to the Solubility of 3-(Pyrimidin-2-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Pyrimidin-2-yl)benzoic acid (CAS: 579476-26-9), a molecule of interest in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework to predict its behavior in a wide array of organic solvents. By dissecting its physicochemical properties, we apply fundamental principles of chemical interactions to forecast solubility, offering valuable guidance for solvent selection in synthesis, purification, formulation, and analytical applications. Furthermore, this guide presents a detailed, best-practice experimental protocol for the systematic determination of its solubility, ensuring researchers can validate these predictions and generate reliable data.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a pyrimidine ring. This unique combination of a hydrogen-bond-donating acidic group and a hydrogen-bond-accepting heterocyclic system imparts it with distinct chemical properties that are of significant interest in drug discovery and the development of functional materials. The solubility of this compound is a critical parameter that dictates its utility and processability. For researchers in drug development, solubility in various media, from nonpolar organic solvents to polar protic and aprotic systems, directly influences reaction kinetics, purification efficiency (e.g., recrystallization), and the ability to formulate the compound for biological assays. Understanding and predicting its solubility is, therefore, a foundational step in its scientific exploration.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for this compound is sparse, we can infer its key physicochemical characteristics from its structure and data available from chemical suppliers.

PropertyValue / Predicted ValueSource / Justification
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Appearance White to off-white solid (predicted)General appearance of similar aromatic acids.
Melting Point Not available. Expected to be high (>150 °C)Aromatic carboxylic acids and pyrimidine derivatives are typically high-melting solids due to strong intermolecular forces and crystal lattice energy.
Predicted pKa (acidic) ~4.0 - 4.5The carboxylic acid group is predicted to have a pKa similar to benzoic acid (4.2), slightly modulated by the electron-withdrawing effect of the pyrimidine ring.
Predicted pKa (basic) ~1.0 - 2.0The pyrimidine ring is weakly basic. Pyrimidine itself has a pKa of 1.3. The attachment to the electron-withdrawing benzoic acid moiety is expected to further reduce its basicity.
Predicted logP ~2.0 - 2.5Based on computational models for similar structures. This suggests a moderate lipophilicity.

These properties paint a picture of a moderately polar molecule with both acidic and weakly basic functionalities. The presence of a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the carbonyl oxygen) suggests that hydrogen bonding will play a crucial role in its interactions with solvents.

Theoretical Solubility Profile

Based on the fundamental principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents. The following table provides a qualitative prediction of its solubility at ambient temperature.

Solvent ClassSolvent ExamplePredicted SolubilityRationale and Field Insights
Polar Protic Methanol, EthanolHigh The carboxylic acid group can engage in strong hydrogen bonding with the hydroxyl group of alcohols. The pyrimidine ring can also act as a hydrogen bond acceptor. These interactions are expected to overcome the crystal lattice energy effectively.
WaterLow to Moderate While capable of hydrogen bonding, the molecule's significant aromatic (nonpolar) surface area, as indicated by its predicted logP, will limit its solubility in water. Solubility is expected to increase significantly with pH as the carboxylate salt is formed.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High DMSO is an excellent hydrogen bond acceptor and has a high polarity, making it highly effective at solvating both the carboxylic acid and the pyrimidine portions of the molecule.
N,N-Dimethylformamide (DMF)Very High Similar to DMSO, DMF is a highly polar, aprotic solvent capable of disrupting the intermolecular hydrogen bonding in the solid state and effectively solvating the molecule.
AcetonitrileModerate Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a reasonably good solvent, but likely less effective than the aforementioned.
AcetoneModerate to Low Acetone has a moderate polarity. It can act as a hydrogen bond acceptor for the carboxylic acid, but its overall solvating power for this molecule is likely to be less than more polar aprotic solvents.
Nonpolar Aprotic Toluene, HexaneInsoluble The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of these solvents. The energy required to break the solute-solute interactions would not be compensated by solute-solvent interactions.
Chlorinated Dichloromethane (DCM)Low DCM has low polarity and cannot act as a hydrogen bond donor. While it can have some dipole-dipole interactions, it is unlikely to be an effective solvent for this compound.

Expert Insight: For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixed solvent system, such as ethanol/water or acetone/hexane, could be an excellent starting point for developing a purification protocol.

Experimental Protocol for Solubility Determination

To validate the theoretical predictions and establish quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO or Methanol).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume or mass of the test solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system should be continuously agitated during this time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation of Solubility:

    • Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • The resulting concentration is the solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Self-Validating System: The use of a validated HPLC method with a robust calibration curve ensures the accuracy of the concentration measurement. Running replicates (at least n=3) for each solvent provides statistical confidence in the determined solubility value.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination A Prepare HPLC Calibration Standards G Analyze by HPLC A->G Calibrates B Add Excess Solid to Vial C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h with shaking) C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample to Known Volume E->F F->G H Calculate Concentration using Calibration Curve G->H I Apply Dilution Factor to Determine Solubility H->I

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

While experimental data on the solubility of this compound remains to be published, a thorough understanding of its physicochemical properties allows for a well-reasoned prediction of its behavior in various organic solvents. This guide provides a theoretical framework for its solubility, predicting high solubility in polar solvents like DMSO, DMF, and alcohols, and poor solubility in nonpolar and chlorinated solvents. This predictive analysis serves as a crucial starting point for researchers. To facilitate the generation of precise, quantitative data, a detailed and robust experimental protocol is also provided. By combining theoretical prediction with empirical validation, researchers can confidently and efficiently utilize this compound in their scientific endeavors.

References

Spectroscopic Characterization of 3-(Pyrimidin-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Pyrimidin-2-yl)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the analysis of this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrimidine ring. This unique structural combination imparts a range of interesting chemical and physical properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate and unambiguous structural elucidation is paramount for any research and development involving this compound. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the principles, experimental protocols, and data interpretation for each of these techniques as they apply to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the instrument to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for aromatic and carboxylic carbons (typically 0-180 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve instrument Instrument Setup dissolve->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process analyze Analyze & Interpret process->analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR background Acquire Background place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec process Generate Absorbance Spectrum sample_spec->process analyze Analyze & Interpret process->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare Dilute Solution infuse Infuse into ESI Source dissolve->infuse acquire_ms Acquire Mass Spectrum infuse->acquire_ms process Generate Mass Spectrum acquire_ms->process analyze Analyze & Interpret process->analyze

An In-depth Technical Guide to the Crystal Structure of 3-(Pyrimidin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The convergence of pyrimidine and benzoic acid moieties in a single molecular framework presents a compelling scaffold for drug discovery and development. This technical guide provides a comprehensive exploration of the crystal structure of 3-(Pyrimidin-2-yl)benzoic acid and its derivatives. By delving into the principles of crystal engineering, this document elucidates the critical role of intermolecular interactions in dictating the solid-state architecture of these compounds. Through a detailed analysis of a case study, this guide offers insights into the synthesis, crystallographic parameters, and supramolecular assembly of a representative derivative, providing a foundational understanding for researchers engaged in the rational design of pharmaceutical solids.

Introduction: The Significance of Pyrimidine-Benzoic Acid Scaffolds in Medicinal Chemistry

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Its prevalence in the structure of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. When coupled with benzoic acid, a well-established pharmacophore known to interact with various biological targets, the resulting this compound scaffold offers a rich platform for the design of novel drug candidates.

The therapeutic efficacy and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties, such as solubility, stability, and dissolution rate. These properties are, in turn, governed by the precise three-dimensional arrangement of molecules in the crystal lattice. Therefore, a profound understanding of the crystal structure of this compound derivatives is paramount for the development of robust and effective pharmaceutical products. This guide will explore the supramolecular chemistry of this class of compounds, with a focus on the non-covalent interactions that orchestrate their crystal packing.

Principles of Crystal Engineering: Directing Supramolecular Assembly

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that guide the self-assembly of molecules into a periodic crystalline lattice. For this compound derivatives, the key to unlocking their crystallographic diversity lies in the strategic manipulation of hydrogen bonds, π-π stacking, and other non-covalent forces.

The carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors. This donor-acceptor complementarity provides a powerful tool for the construction of predictable and robust supramolecular synthons, which are structural units formed by intermolecular interactions. The interplay of these interactions, influenced by the nature and position of substituents on both the pyrimidine and benzoic acid rings, dictates the overall crystal packing and, consequently, the macroscopic properties of the material.

Synthesis and Crystallization Strategies

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the pyrimidine and benzoic acid rings. Other methods, such as nucleophilic aromatic substitution, can also be employed to introduce different functionalities and linkages between the two core moieties.

The successful growth of high-quality single crystals suitable for X-ray diffraction analysis is a critical step in elucidating the crystal structure. Slow evaporation of a saturated solution is a widely used technique. The choice of solvent is crucial, as it can influence the solubility of the compound and the kinetics of crystal growth. Other methods, such as vapor diffusion and cooling crystallization, can also be explored to obtain crystals of suitable size and quality.

Case Study: Crystal Structure of 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid

To illustrate the principles discussed above, we will now examine the crystal structure of a representative derivative, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid.

Synthesis and Crystallization

The title compound was synthesized by the reaction of 4-(4-pyridyl)pyrimidine-2-thiol with 3-(bromomethyl)benzoic acid in the presence of sodium hydroxide. The reaction mixture was refluxed in water, and upon cooling, the product was obtained as a solid. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in dimethylformamide (DMF).

Experimental Protocol: Synthesis of 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid

  • Combine 4-(4-pyridyl)pyrimidine-2-thiol (0.1890 g, 1.0 mmol), 3-(bromomethyl)benzoic acid (0.2150 g, 1.0 mmol), and sodium hydroxide (0.0400 g, 1.0 mmol) in 30 ml of water.

  • Reflux the mixture for 10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and dry it under vacuum.

  • Dissolve the solid product in a minimal amount of DMF.

  • Allow the solvent to evaporate slowly at room temperature to yield single crystals.

Workflow for Crystallographic Analysis

G Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalMount Crystal Mounting CrystalGrowth->CrystalMount Diffractometer X-ray Diffractometer CrystalMount->Diffractometer DataCollection Diffraction Data Collection Diffractometer->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & Analysis (e.g., PLATON) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data and Molecular Structure

Single-crystal X-ray diffraction analysis of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid revealed that it crystallizes in the triclinic space group P-1. The crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₇H₁₃N₃O₂S
Formula Weight323.36
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.4130 (9)
b (Å)10.458 (2)
c (Å)16.432 (3)
α (°)87.79 (3)
β (°)89.90 (3)
γ (°)80.48 (3)
Volume (ų)747.4 (3)
Z2
Temperature (K)298 (2)
RadiationMo Kα (λ = 0.71073 Å)

The molecular structure reveals that the pyrimidinyl and pyridinyl rings are not coplanar, with a dihedral angle of 11.17 (3)°. This non-planar conformation is a common feature in such biaryl systems and can have significant implications for the molecule's ability to interact with biological targets.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid is dominated by a combination of strong hydrogen bonds and weaker C-H···π interactions.

Hydrogen Bonding: The most prominent intermolecular interaction is the classic carboxylic acid...pyrimidine hydrogen bond. The carboxylic acid proton of the benzoic acid moiety forms a strong O-H···N hydrogen bond with one of the nitrogen atoms of the pyrimidine ring. This interaction links pairs of molecules into centrosymmetric dimers.

C-H···π Interactions: These dimers are further stabilized and packed into the three-dimensional crystal lattice through weaker C-H···π interactions. Specifically, a methylene hydrogen atom from the -CH₂S- linker interacts with the π-system of the phenyl ring of an adjacent dimer.

G Supramolecular Assembly of the Case Study Derivative cluster_dimer Centrosymmetric Dimer cluster_packing Crystal Packing mol1 Molecule A Pyrimidine-Benzoic Acid Derivative mol2 Molecule B Pyrimidine-Benzoic Acid Derivative mol1:head->mol2:head O-H···N Hydrogen Bond mol2:head->mol1:head O-H···N Hydrogen Bond dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 C-H···π Interactions dimer3 Dimer 3 dimer2->dimer3 C-H···π Interactions

Caption: Supramolecular Assembly of the Case Study Derivative.

Structure-Property Relationships and Implications for Drug Development

The detailed crystallographic analysis of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid provides valuable insights into the structure-property relationships of this class of compounds. The formation of robust hydrogen-bonded dimers is a key feature that contributes to the thermodynamic stability of the crystal lattice. The presence of additional weak interactions, such as C-H···π stacking, further fine-tunes the crystal packing and can influence properties like crystal morphology and mechanical strength.

For drug development professionals, this information is critical for:

  • Polymorph Screening: A thorough understanding of the intermolecular interactions at play can aid in the identification and characterization of different polymorphic forms of the API. Each polymorph can have distinct physicochemical properties, and identifying the most stable form is crucial for ensuring product consistency and quality.

  • Co-crystal Design: The predictable hydrogen bonding patterns of the pyrimidine and carboxylic acid moieties make these compounds excellent candidates for co-crystallization. By introducing a co-former that can compete with or complement the existing hydrogen bonding network, it is possible to engineer novel solid forms with improved properties, such as enhanced solubility or dissolution rate.

  • Computational Modeling: The experimental crystal structure data serves as a vital benchmark for validating and refining computational models used to predict crystal structures and properties. These models can then be used to screen virtual libraries of derivatives and prioritize candidates with desirable solid-state characteristics.

Future Directions and Conclusion

The study of the crystal structure of this compound derivatives is a burgeoning field with significant potential for advancing drug discovery and development. While this guide has provided a foundational understanding through a detailed case study, further research is needed to explore the crystallographic landscape of a wider range of derivatives. Systematic studies on the effects of different substituents and linking groups will be instrumental in developing a comprehensive set of design rules for engineering the solid-state properties of these promising pharmaceutical building blocks.

The Architectural Versatility of Pyrimidine-Based Carboxylic Acids: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, represents a privileged scaffold in medicinal chemistry, bestowing a remarkable spectrum of biological activities upon its derivatives.[1][2][3] The incorporation of a carboxylic acid moiety further enhances the therapeutic potential of this heterocyclic system, providing a critical anchor for molecular interactions and a versatile handle for synthetic modification. This technical guide offers an in-depth exploration of the diverse biological activities of pyrimidine-based carboxylic acids, delving into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will dissect the underlying mechanisms of action, explore structure-activity relationships, and provide exemplary experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this versatile molecular architecture.

Introduction: The Pyrimidine Core - A Blueprint for Bioactivity

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[2][4] This inherent biological relevance has made the pyrimidine scaffold a focal point for drug discovery, leading to the development of numerous clinically successful drugs with applications ranging from anticancer (e.g., 5-fluorouracil) to antiviral (e.g., zidovudine) therapies.[2][5][6] The introduction of a carboxylic acid group onto the pyrimidine ring significantly modulates the molecule's physicochemical properties, enhancing its potential for hydrogen bonding, salt formation, and serving as a key pharmacophore for interaction with biological targets.[7] This guide will navigate the multifaceted biological landscape of these functionalized pyrimidines.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine-based carboxylic acids have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[1][8][9] Their ability to mimic endogenous nucleobases allows them to interfere with critical cellular processes, leading to cytotoxicity in rapidly dividing cancer cells.

Mechanism of Action: A Multi-pronged Assault

The anticancer effects of pyrimidine carboxylic acid derivatives are often attributed to their ability to inhibit key enzymes involved in nucleic acid synthesis and cell cycle regulation.[6]

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase. By blocking these enzymes, the cancer cells are starved of the necessary building blocks for replication.

  • Kinase Inhibition: Many pyrimidine derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. For example, some compounds have shown inhibitory activity against tyrosine kinases, which are often overexpressed or mutated in cancer cells.[6]

  • Induction of Apoptosis: Several pyrimidine-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through various pathways, including the activation of caspases and the disruption of mitochondrial function.[10]

Signaling Pathway: Kinase Inhibition by Pyrimidine-Based Carboxylic Acids

kinase_inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling P Pyrimidine_Carboxylic_Acid Pyrimidine-based Carboxylic Acid Pyrimidine_Carboxylic_Acid->Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibition->Receptor_Tyrosine_Kinase

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrimidine-based carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine carboxylic acids is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • Substitution at C2, C4, and C6: Modifications at these positions with various amines, heteroaromatics, or phenolic nucleophiles can significantly influence the compound's interaction with the target enzyme's binding pocket.[11]

  • The Carboxylic Acid Group: This group is often crucial for binding to the active site of target enzymes, forming key hydrogen bonds or ionic interactions. Esterification or amidation of the carboxylic acid can be used to modulate pharmacokinetic properties.[5][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to evaluate the anticancer potential of newly synthesized pyrimidine-based carboxylic acids is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow: In Vitro Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Pyrimidine Carboxylic Acid Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Enzyme_Assay Enzyme Inhibition Assays IC50->Enzyme_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) IC50->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins IC50->Western_Blot

Caption: A typical workflow for the in vitro evaluation of anticancer pyrimidine carboxylic acids.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and pyrimidine-based carboxylic acids have demonstrated significant potential as anti-inflammatory agents.[5][12] Their mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory properties of these compounds are primarily linked to their ability to inhibit enzymes that produce pro-inflammatory mediators.[13]

  • Cyclooxygenase (COX) Inhibition: Many pyrimidine derivatives act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[12][13] This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenase (LOX) Inhibition: Some pyrimidine carboxylic acids have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes.[14][15]

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, the presence of specific functional groups is critical.

  • Carboxylic Acid Moiety: Similar to their anticancer counterparts, the carboxylic acid group is often essential for binding to the active site of COX or LOX enzymes.[7]

  • Aromatic Substituents: The introduction of bulky, lipophilic substituents on the pyrimidine ring can enhance the inhibitory potency against these enzymes.[14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To assess the anti-inflammatory potential of pyrimidine-based carboxylic acids, an in vitro COX-2 inhibition assay is a standard method.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain recombinant human COX-2 enzyme and prepare a solution of arachidonic acid (the substrate).

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, the COX-2 enzyme, and a cofactor solution. Incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense

The versatility of the pyrimidine carboxylic acid scaffold extends to combating infectious diseases. These compounds have shown promise as antibacterial, antifungal, and antiviral agents.[16][17][18][19]

Mechanism of Action in Infectious Diseases
  • Antimicrobial Activity: The antimicrobial action of pyrimidine derivatives can involve various mechanisms, including the inhibition of microbial DNA synthesis, disruption of cell wall integrity, and interference with essential metabolic pathways.[20][21] The presence of the carboxylic acid group can contribute to the increased antimicrobial activity.[20]

  • Antiviral Activity: As antiviral agents, pyrimidine-based carboxylic acids can act as nucleoside analogs that, once incorporated into the viral genome, terminate chain elongation. They can also inhibit viral enzymes such as reverse transcriptase or protease, which are essential for viral replication.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the pyrimidine-based carboxylic acid in the broth medium in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration for microbial growth to be visible in the positive control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Pyrimidine-based carboxylic acids represent a highly versatile and promising class of compounds in drug discovery. Their inherent biological relevance, coupled with the chemical tractability of the scaffold, provides a fertile ground for the development of novel therapeutics with a wide range of applications. Future research will likely focus on the design of multi-target agents that can simultaneously address different aspects of a disease, such as the link between inflammation and cancer. The continued exploration of structure-activity relationships and the use of computational modeling will undoubtedly accelerate the journey of these remarkable molecules from the laboratory to the clinic.

References

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Pyrimidin-2-yl)benzoic acid (CAS No. 579476-26-9) is a pivotal heterocyclic building block in modern drug discovery and development.[1][2] Its unique structural arrangement, featuring a carboxylic acid ortho to a pyrimidine ring, provides a versatile platform for creating complex molecular architectures with significant therapeutic potential. This guide offers an in-depth analysis of its synthesis, physicochemical properties, and reactivity. Furthermore, it explores its critical role as a chemical intermediate, with a particular focus on its application in the synthesis of kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their work.

Introduction: The Strategic Importance of the Pyrimidine-Benzoic Acid Scaffold

The fusion of a pyrimidine ring and a benzoic acid moiety creates a molecule with distinct and highly valuable characteristics for medicinal chemistry. The pyrimidine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs. It often serves as a "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding site of the enzyme.[3] The benzoic acid group, on the other hand, provides a convenient synthetic handle for elaboration, most commonly through amide bond formation, allowing for the exploration of vast chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This compound, therefore, is not merely a reagent but a strategic starting point for building molecules designed to interact with specific biological targets. Its pre-packaged, bio-relevant core structure streamlines synthetic routes and accelerates the discovery of novel therapeutic agents.[4][5] This guide will dissect the practical aspects of working with this intermediate, from its creation to its application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 579476-26-9[1][2]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Appearance Off-white to yellow solid[6]
Storage Sealed in dry, Room Temperature[1]
Spectroscopic Signature

While specific spectra should be acquired for each synthesized batch, the following are the expected characteristic signals for structure confirmation:

  • ¹H NMR (DMSO-d₆): The proton spectrum will be complex. Expect signals for the pyrimidine ring protons (a doublet and a triplet) and the protons of the benzene ring. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>12 ppm).

  • ¹³C NMR (DMSO-d₆): Key signals will include the carbonyl carbon of the carboxylic acid (~167 ppm) and the distinct carbons of the pyrimidine and benzene rings.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the primary ion observed will correspond to [M-H]⁻ at m/z 199.05. In positive ion mode, [M+H]⁺ at m/z 201.06 would be expected.

Synthesis and Purification Strategies

The synthesis of this compound is typically achieved through cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an organohalide, catalyzed by a palladium complex.

Recommended Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis from 3-(dihydroxyboryl)benzoic acid and 2-chloropyrimidine. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield.

Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product 3-boronobenzoic_acid 3-(Dihydroxyboryl)benzoic Acid coupling Suzuki Coupling 3-boronobenzoic_acid->coupling 2-chloropyrimidine 2-Chloropyrimidine 2-chloropyrimidine->coupling catalyst Pd(PPh₃)₄ (Catalyst) catalyst->coupling base Na₂CO₃ (Base) base->coupling solvent DME/Water (Solvent) solvent->coupling temp Reflux, 12-18h temp->coupling workup Aqueous Workup (Acidification & Extraction) coupling->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(dihydroxyboryl)benzoic acid (1.0 eq), 2-chloropyrimidine (1.1 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of dimethoxyethane (DME) and water. The volume should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with water and filter to remove the catalyst. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification

The crude product from the synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[7] For more challenging purifications, melt crystallization can be an effective industrial method.[8]

Chemical Reactivity and Role as an Intermediate

The utility of this compound lies in the differential reactivity of its two key functional groups: the carboxylic acid and the pyrimidine ring.

Chemical Structure and Reactive Sites

G cluster_structure This compound cluster_nodes struct struct COOH Carboxylic Acid: Amide Coupling Site COOH->struct Primary Reaction Handle Pyrimidine Pyrimidine Ring: Modulation Site Pyrimidine->struct Pharmacophore Core

Caption: Key reactive sites on the this compound scaffold.

Amide Bond Formation: The Workhorse Reaction

The most common transformation of this compound is the coupling of its carboxylic acid group with a primary or secondary amine to form an amide bond. This reaction is central to building the final drug molecule.

General Protocol: HATU-Mediated Amide Coupling

Amide coupling reagents are essential for this transformation, as they activate the carboxylic acid for nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for this purpose, known for its fast reaction rates and minimization of side reactions.[9][10]

Step-by-Step Methodology:

  • Acid Solution: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Case Study: Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[3] Many of these drugs target the ATP-binding site, and the pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds. The benzoic acid portion is then extended to interact with other regions of the kinase, conferring potency and selectivity.

A prominent example of a related structure's application is in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[6] While not using this exact isomer, the synthetic strategy for Nilotinib involves coupling a pyrimidine-containing amine with a benzoic acid derivative, highlighting the industrial relevance of this chemical motif.[6][11]

Hypothetical Workflow for a Kinase Inhibitor

G start This compound (Intermediate A) coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling amine Bioactive Amine (Fragment B) amine->coupling crude_drug Crude Drug Candidate coupling->crude_drug purification Chromatography & Recrystallization crude_drug->purification final_drug Final Kinase Inhibitor purification->final_drug

Caption: General workflow from intermediate to final drug candidate.

This workflow illustrates how this compound serves as a pre-formed, advanced intermediate. By coupling it with various amines (Fragment B), a library of potential kinase inhibitors can be rapidly synthesized and screened for biological activity. This modular approach is a powerful strategy in modern drug discovery, enabling the efficient exploration of structure-activity relationships (SAR).[12][13][14]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a high-value chemical intermediate that provides a direct and efficient route to complex molecules of therapeutic interest. Its structure, combining a key pharmacophore with a versatile synthetic handle, makes it an indispensable tool for medicinal chemists, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables researchers to fully exploit its potential in the quest for novel life-saving medicines.

References

The Strategic Synthesis and Application of 3-(Pyrimidin-2-yl)benzoic Acid: A Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient development of novel therapeutics. Among these, heterocyclic compounds play a central role due to their diverse chemical properties and their prevalence in biologically active molecules. 3-(Pyrimidin-2-yl)benzoic acid emerges as a significant building block, merging the key features of a pyrimidine ring—a cornerstone in the structure of nucleobases and numerous drugs—with the versatile functionality of a benzoic acid moiety. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, offering a technical resource for researchers and professionals in the field of medicinal chemistry and drug development. While a singular, storied "discovery" of this compound is not prominent in the literature, its history is intrinsically woven into the broader evolution of synthetic organic chemistry and its application in the rational design of targeted therapeutics.

The Genesis of a Scaffold: A Historical Perspective

The story of this compound is not one of a single breakthrough but rather the convergence of established chemical principles. The true innovation lies in the recognition of its potential as a versatile intermediate. The pyrimidine core has long been a focus of medicinal chemists, given its presence in a myriad of biologically active compounds, including several kinase inhibitors. Similarly, the benzoic acid group provides a crucial handle for chemical modification, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. The combination of these two functionalities in this compound creates a powerful scaffold for the construction of complex molecular architectures with therapeutic potential.

Strategic Synthesis of this compound

The preparation of this compound can be efficiently achieved through a variety of synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being one of the most robust and widely employed methods. This approach offers high yields, excellent functional group tolerance, and mild reaction conditions, making it ideal for medicinal chemistry applications.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials: 2-chloropyrimidine and 3-(dihydroxyboryl)benzoic acid.

Step 1: Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(dihydroxyboryl)benzoic acid (1.2 equivalents).

  • Add 2-chloropyrimidine (1.0 equivalent).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a suitable base, typically an aqueous solution of sodium carbonate (2 M, 3.0 equivalents).

  • Add a solvent system, such as a 3:1 mixture of toluene and ethanol.

Step 2: Reaction Execution

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of approximately 3-4 using 1 M HCl. This will precipitate the product.

  • Filter the resulting solid and wash with cold water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Workflow

Suzuki_Coupling_Workflow Start Starting Materials (2-chloropyrimidine, 3-boronobenzoic acid) Reaction Suzuki-Miyaura Coupling - Pd(PPh3)4 catalyst - Na2CO3 base - Toluene/Ethanol solvent - Heat (80-90°C) Start->Reaction 1. Combine & React Workup Aqueous Work-up & Acidification (HCl) Reaction->Workup 2. Quench & Precipitate Purification Purification (Recrystallization or Chromatography) Workup->Purification 3. Isolate & Purify Product Final Product This compound Purification->Product 4. Characterize

Caption: A flowchart illustrating the key stages of the Suzuki-Miyaura cross-coupling synthesis of this compound.

Comparative Analysis of Synthetic Routes
Synthetic Method Advantages Disadvantages Typical Yield
Suzuki-Miyaura Coupling High yield, excellent functional group tolerance, mild conditionsCost of palladium catalyst, potential for boron-containing impurities80-95%
Stille Coupling Similar to Suzuki, good for specific substratesToxicity of organotin reagents, purification challenges75-90%
Direct Arylation Atom economical, fewer pre-functionalization stepsCan have regioselectivity issues, sometimes requires harsher conditions60-85%

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The this compound scaffold is particularly valuable in the design of kinase inhibitors. The pyrimidine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The benzoic acid group provides a vector for derivatization, allowing for the exploration of different pockets within the ATP-binding site to enhance potency and selectivity.

Illustrative Signaling Pathway: Targeting a Hypothetical Kinase

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase Signal Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase ATP-Competitive Inhibition

Caption: A conceptual diagram showing the inhibition of a generic kinase signaling pathway by a derivative of this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. While it may not have a singular, celebrated moment of discovery, its value is firmly established through its successful application as a versatile building block for the synthesis of targeted therapeutics. The robust and efficient synthetic routes to this compound, coupled with its inherent potential for derivatization, ensure its continued relevance in the ongoing quest for novel and effective medicines. This guide has provided a comprehensive overview of its synthesis and potential applications, offering a foundation for further research and innovation in the field.

Unlocking the Therapeutic and Material Potential of 3-(Pyrimidin-2-yl)benzoic Acid: A Roadmap for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of molecules with significant, yet underexplored, potential. 3-(Pyrimidin-2-yl)benzoic acid is one such molecule, integrating the biologically versatile pyrimidine core with the functional utility of a benzoic acid moiety. The pyrimidine ring is a cornerstone in a vast array of pharmaceuticals, prized for its diverse biological activities.[1][2][3] Similarly, the benzoic acid scaffold is a common feature in many biologically active compounds, with its carboxylic acid group serving as a critical interaction point with enzymes and receptors.[4][5] This technical guide serves as a strategic blueprint for researchers, outlining promising, data-driven avenues for investigation into this compound. We will delve into its foundational chemistry, propose high-potential therapeutic applications grounded in established pharmacology, and explore its utility in materials science. This document is designed not merely to inform, but to inspire and direct future research endeavors toward unlocking the full potential of this intriguing compound.

Foundational Chemistry: Synthesis and Properties

A thorough understanding of a molecule's synthesis and physicochemical characteristics is the bedrock of any research campaign. This section provides the essential technical details for this compound.

Physicochemical Profile

The molecule's structure suggests a unique combination of properties. The pyrimidine moiety provides hydrogen bond accepting capabilities and potential for π-stacking, while the benzoic acid group offers a key hydrogen bond donor/acceptor site and an ionic interaction center.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₂[6]
Molecular Weight200.19 g/mol [6]
AppearanceLikely white to off-white solidN/A
pKa (estimated)~4.2 (Carboxylic Acid)N/A
XLogP3 (predicted)~2.0 - 2.2N/A
Hydrogen Bond Donors1N/A
Hydrogen Bond Acceptors4N/A
Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

For reliable and scalable access to this compound, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This Nobel Prize-winning reaction is renowned for its functional group tolerance, high yields, and operational simplicity.

Protocol: Synthesis of this compound

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-boronobenzoic acid (1.1 eq), 2-chloropyrimidine (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent and Base Addition: Add a degassed 4:1 mixture of an organic solvent (e.g., Dioxane or Toluene) and an aqueous solution of a base (e.g., 2M Sodium Carbonate, Na₂CO₃, 2.5 eq).

  • Degassing Procedure (Critical): The reaction mixture must be thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst. This is achieved by subjecting the sealed flask to three cycles of vacuum followed by backfilling with the inert gas.

  • Reaction Execution: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloropyrimidine) is consumed (typically 4-12 hours).

  • Aqueous Workup: After cooling to room temperature, dilute the mixture with water. Wash with an organic solvent like ethyl acetate to remove non-polar impurities and the catalyst. The product, being a carboxylate salt, will remain in the aqueous layer.

  • Product Precipitation: Transfer the aqueous layer to a separate flask and cool in an ice bath. Acidify the solution slowly with 1M HCl with stirring. The desired product will precipitate out as a solid as it becomes protonated and less water-soluble.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to aid drying. Dry the product under high vacuum.

Causality Behind Experimental Choices: The use of a palladium(0) catalyst is essential for the oxidative addition step that initiates the catalytic cycle. The base is not merely a pH modifier; it is crucial for the activation of the boronic acid for the transmetalation step. The biphasic solvent system ensures that both the organic-soluble reactants and the water-soluble base can interact effectively. Meticulous degassing is the single most important step for ensuring a high-yielding and reproducible reaction, as residual oxygen will irreversibly damage the catalyst.

Potential Therapeutic Research Areas

The structural components of this compound are present in numerous FDA-approved drugs, suggesting several high-probability avenues for therapeutic research. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][7][8]

Oncology: Kinase Inhibition

The pyrimidine scaffold is a classic "hinge-binding" motif found in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form critical hydrogen bonds with the backbone amide groups of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket. The 3-substituted benzoic acid can then project into the solvent-exposed region, allowing for modifications to enhance potency and selectivity or to improve pharmacokinetic properties.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, FGFR (implicated in cell proliferation and angiogenesis).

  • Non-Receptor Tyrosine Kinases: Src, Abl (involved in signaling pathways controlling cell growth and motility). A related scaffold is used as a key intermediate in the synthesis of the Abl inhibitor, Imatinib.[9]

  • Serine/Threonine Kinases: CDKs, Aurora Kinases (critical for cell cycle regulation).

Experimental Workflow for Kinase Inhibitor Discovery

Caption: A phased workflow for kinase inhibitor drug discovery.

Infectious Diseases: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a validated target for antimicrobial and antimalarial drugs. The pyrimidine ring is a core component of the natural substrate, dihydrofolate, and is found in inhibitors like pyrimethamine. Compounds that combine a pyrimidine core with a benzoic acid moiety (related to PABA, another key component of the folate pathway) are logical candidates for DHFR inhibition.[10]

Experimental Protocol: P. falciparum DHFR Inhibition Assay

  • Assay Principle: This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, which is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF).

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant P. falciparum DHFR enzyme, DHF, and NADPH solutions.

  • Compound Plating: In a 96-well UV-transparent plate, add 2 µL of serially diluted this compound (in DMSO). Include controls: no-enzyme, no-inhibitor (DMSO only), and a known inhibitor (e.g., pyrimethamine).

  • Reaction Initiation: Add enzyme, NADPH, and buffer to each well and incubate for 10 minutes at 25 °C. Initiate the reaction by adding DHF.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System: This protocol's trustworthiness relies on its controls. The "no-enzyme" control confirms that the absorbance change is enzyme-dependent. The "no-inhibitor" control defines 100% enzyme activity. The known inhibitor control validates that the assay is sensitive to inhibition.

Anti-Fibrotic Activity

Recent research has identified novel 2-(pyridin-2-yl) pyrimidine derivatives with potent anti-fibrotic activity, demonstrating the potential of this general scaffold to modulate complex disease pathways like collagen expression.[11] The mechanism often involves the inhibition of signaling pathways in hepatic stellate cells. This compound represents a novel, unexplored variant within this class.

Logical Framework for Anti-Fibrotic Investigation

AntiFibrosis_Workflow start Compound: This compound cell_viability HSC-T6 Cell Viability Assay (Determine non-toxic dose range) start->cell_viability collagen_assay collagen_assay cell_viability->collagen_assay pathway_analysis Mechanism of Action (Western Blot for p-Smad2/3, α-SMA) collagen_assay->pathway_analysis outcome Candidate for In Vivo Models pathway_analysis->outcome

Caption: A logical workflow for evaluating anti-fibrotic potential.

Potential in Materials Science

Beyond its therapeutic potential, the defined geometry and functional groups of this compound make it an attractive building block, or "linker," for advanced materials.

  • Metal-Organic Frameworks (MOFs): The carboxylate group is a classic coordinating moiety for metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). The rigid structure and the additional coordinating nitrogen atoms on the pyrimidine ring could direct the formation of novel, porous frameworks with potential applications in gas storage, separation, or catalysis.

  • Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a candidate for n-type (electron-transporting) materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion and Future Outlook

This compound stands at the intersection of known success and novel opportunity. While its direct biological or material properties are not yet extensively documented, its constituent parts provide a compelling, rational basis for targeted investigation. The pyrimidine core offers a proven anchor for interacting with a multitude of biological targets, while the benzoic acid provides a crucial handle for both biological interaction and material construction. The research avenues proposed in this guide—from kinase inhibition to the design of metal-organic frameworks—are not speculative fancy but are rooted in the established principles of medicinal chemistry and materials science. It is our expert assessment that a systematic exploration of this molecule, following the workflows outlined herein, holds a high probability of yielding novel discoveries.

References

Methodological & Application

Synthesis of 3-(Pyrimidin-2-yl)benzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(pyrimidin-2-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale behind the chosen synthetic strategy and experimental parameters.

Introduction and Synthetic Strategy

This compound is a bifunctional molecule incorporating a pyrimidine ring, a common scaffold in numerous biologically active compounds, and a benzoic acid moiety, which allows for further chemical modifications, such as amide bond formation. The synthesis of such biaryl compounds is efficiently achieved through modern cross-coupling methodologies.

The synthetic approach detailed herein is a robust two-step process. The core of this strategy is the formation of the carbon-carbon bond between the pyrimidine and benzene rings via a Suzuki-Miyaura cross-coupling reaction . This is followed by a straightforward hydrolysis of a methyl ester to yield the final carboxylic acid. This strategy was chosen for its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

The overall synthetic transformation is as follows:

Synthetic Pathway start1 2-Chloropyrimidine intermediate Methyl 3-(pyrimidin-2-yl)benzoate start1->intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) start2 Methyl 3-bromobenzoate start2->intermediate product This compound intermediate->product Hydrolysis (e.g., LiOH, H2O/THF) Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R

Application Notes and Protocols for the Synthesis of 3-(Pyrimidin-2-yl)benzoic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the creation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is particularly powerful for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The synthesis of 3-(Pyrimidin-2-yl)benzoic acid, a key building block in drug discovery, serves as an exemplary application of this transformative methodology. The pyrimidine ring is a crucial scaffold in numerous biologically active compounds, and its derivatization through reliable methods like the Suzuki coupling is of paramount importance to medicinal chemists.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound using the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting, ensuring a robust and reproducible synthetic strategy.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, a halogenated benzoic acid derivative) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new organopalladium(II) species.[2][6] The choice of an electron-rich and bulky phosphine ligand can promote this often rate-determining step, especially for less reactive aryl chlorides.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (the pyrimidinyl moiety) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transfer of the pyrimidinyl group to the palladium center and displacing the halide.[6][7]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6] The use of bulky ligands can facilitate this step.[1]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-bromobenzoic acid and pyrimidin-2-ylboronic acid.

Materials:

  • 3-Bromobenzoic acid

  • Pyrimidin-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzoic acid (1.0 equiv), pyrimidin-2-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv).

  • Solvent Addition: A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 2:1 ratio) is added via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents upon heating.

  • Reaction: The reaction mixture is then heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then diluted with water and acidified to a pH of approximately 3-4 with 1 M HCl to protonate the carboxylic acid. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation: Key Reaction Parameters and Optimization

The successful synthesis of this compound via Suzuki coupling is contingent on the careful selection of several key parameters. The following table summarizes these parameters and their potential impact on the reaction outcome, based on established knowledge of Suzuki couplings for similar heterocyclic systems.[3][4]

ParameterCommon OptionsRationale and Impact on Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) may be necessary to facilitate the oxidative addition step.[1][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is essential for the transmetalation step.[6] The choice of base can influence the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for challenging couplings. The presence of the carboxylic acid moiety in the starting material or product may require careful base selection to avoid unwanted side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[6] The solvent system can affect the solubility of the catalyst and reagents, as well as the reaction temperature. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.[1]
Temperature Room Temperature to 120 °CThe reaction temperature influences the reaction rate. While some Suzuki couplings can proceed at room temperature, heating is often required to drive the reaction to completion, particularly with less reactive substrates.[6] Microwave irradiation can significantly reduce reaction times.[3][4]
Boron Source Boronic acid, Boronic ester (e.g., pinacol ester)Boronic acids are commonly used due to their commercial availability and stability.[2] Boronic esters can sometimes offer improved stability and are less prone to protodeboronation.[1]

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise during a Suzuki coupling reaction. Below are some common issues and their potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not deactivated due to exposure to oxygen. Proper degassing of solvents and maintaining an inert atmosphere are critical.[1] Consider using a fresh batch of catalyst.

    • Inefficient Oxidative Addition: For less reactive aryl halides (especially chlorides), a more electron-rich and bulky ligand may be required.[1]

    • Poor Solubility: The reaction may be hampered by the poor solubility of one or more components. A different solvent system or the addition of a phase-transfer catalyst may be beneficial.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two identical organoboron or organohalide molecules can occur, especially in the presence of oxygen.[1] Minimizing oxygen in the reaction vessel is the primary way to reduce this side reaction.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, is a common side reaction.[8] This can be minimized by using a less aqueous solvent system, a milder base, or by using a more stable boronic ester.

  • Difficult Purification:

    • Residual Palladium: The final product can be contaminated with residual palladium. Treatment with activated carbon or a palladium scavenger can help in its removal.

    • Co-elution of Byproducts: If the desired product co-elutes with byproducts during chromatography, optimizing the chromatographic conditions (e.g., solvent system, gradient) is necessary.

Experimental Workflow Diagram

Suzuki_Workflow Start Start Reagents Combine Reactants: 3-Bromobenzoic Acid Pyrimidin-2-ylboronic Acid Base (K2CO3) Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd(PPh3)4 Catalyst Inert->Catalyst Solvent Add Degassed Solvent (Dioxane/H2O) Catalyst->Solvent Reaction Heat and Stir (80-100 °C) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric, especially when dry and exposed to air.[9] Handle palladium catalysts in an inert atmosphere whenever possible.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids should be handled with care.[2] Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and should be handled in a well-ventilated fume hood. Dioxane is a suspected carcinogen.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting. The insights into optimization and troubleshooting will further aid in overcoming potential challenges, ensuring a smooth and efficient synthetic process.

References

Application Notes and Protocols for the Purification of 3-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyrimidin-2-yl)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a pyrimidine ring system. This unique structure makes it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of kinase inhibitors, G-protein coupled receptor modulators, and other pharmacologically active compounds.[1][2] The presence of both acidic (carboxylic acid) and basic (pyrimidine nitrogens) centers, along with its aromatic framework, dictates its chemical behavior and provides multiple avenues for purification.

The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, low yields of the final product, and complications in biological assays. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system through integrated purity assessment steps.

Physicochemical Properties and Strategic Overview

Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy.[3] The molecule's dual acidic and basic nature is the key to its separation from common synthetic impurities.

PropertyValue / DescriptionRationale & Implication for Purification
Molecular Formula C₁₁H₈N₂O₂Provides the basis for molecular weight calculation.[4]
Molecular Weight 200.19 g/mol Essential for all stoichiometric calculations.[4]
Structure Structure of this compoundThe carboxylic acid group is acidic (estimated pKa ~4-5), while the pyrimidine nitrogens are basic (estimated pKa ~1-2). This allows for selective protonation/deprotonation.
Appearance Likely a white to off-white solidSolid nature makes it a prime candidate for recrystallization.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), moderately soluble in others (e.g., Ethyl Acetate, Acetone), and poorly soluble in non-polar solvents (e.g., Hexane) and neutral water.Solubility profile is critical for selecting recrystallization solvents and chromatography mobile phases.
Aqueous Solubility Poorly soluble at neutral pH. Soluble in aqueous base (e.g., NaOH, NaHCO₃) as the carboxylate salt. Soluble in strong aqueous acid (e.g., HCl) as the protonated pyrimidine salt.This pH-dependent solubility is the foundation of acid-base extraction.[5]
Overall Purification Workflow

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. A typical workflow involves an initial assessment followed by a primary purification technique and subsequent analysis.

G crude Crude Product tlc Initial Purity Assessment (TLC/HPLC) crude->tlc decision Select Primary Method tlc->decision recryst Recrystallization (For Crystalline Solids) decision->recryst High Polarity Difference abe Acid-Base Extraction (For Acidic/Basic/Neutral Impurities) decision->abe Different pKa chrom Column Chromatography (For Complex Mixtures) decision->chrom Similar Polarity analysis Purity & Identity Confirmation (HPLC, NMR, MS) recryst->analysis abe->analysis chrom->analysis pure Pure this compound analysis->pure

Caption: Decision workflow for purifying this compound.

Method 1: Purification by Acid-Base Extraction

Expertise & Experience: This technique is exceptionally effective for this target molecule. It leverages the carboxylic acid's pKa to separate it from neutral or basic impurities. By using a weak base like sodium bicarbonate, we can selectively deprotonate the carboxylic acid (pKa ~4-5) without affecting less acidic functional groups or reacting with the weakly basic pyrimidine ring. This selectivity is the key to a clean separation.[5][6]

Trustworthiness: The protocol's validity comes from the distinct phase separation. The target compound is moved into the aqueous phase, leaving water-insoluble impurities behind. Re-precipitation by acidification provides a purified solid, and the purity can be immediately checked by TLC or melting point.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (20-30 mL) in a separatory funnel. If there are insoluble materials, filter them off first.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

    • Causality: The bicarbonate deprotonates the benzoic acid to form the water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.[5]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (20 mL) to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, "back-wash" by adding a fresh portion of the organic solvent (e.g., ethyl acetate, 10 mL), shaking, and discarding the organic layer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). A precipitate of the purified this compound will form.[7][8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 5 mL) to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (H₂O) org_start Crude Mixture (Target + Neutral Impurities) op1 + Sat. NaHCO₃ Shake & Separate org_start->op1 org_end Neutral Impurities aq_salt Sodium 3-(Pyrimidin-2-yl)benzoate (Water Soluble Salt) op2 + 2M HCl (aq) Cool & Filter aq_salt->op2 aq_precipitate Pure Product (Solid) op1->org_end op1->aq_salt op2->aq_precipitate

Caption: Workflow diagram for acid-base extraction.

Method 2: Purification by Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The core principle is to find a solvent system in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10] Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor). For a molecule like this compound, a mixed-solvent system such as ethanol/water or ethyl acetate/hexane is often effective.

Trustworthiness: This method is self-validating through visual cues. The formation of well-defined crystals upon cooling is a strong indicator of increasing purity. A sharpened melting point range of the dried crystals compared to the crude material confirms the removal of impurities.

Protocol: Recrystallization from a Mixed Solvent (Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., hot ethanol) dropwise to just dissolve the solid at its boiling point. Use a hot plate and add a boiling chip.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]

  • Addition of "Bad" Solvent: To the hot, clear solution, add the "bad" solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.[13]

  • Drying: Dry the purified crystals under vacuum.

G start Crude Solid dissolve Dissolve in min. amount of hot 'Good' Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt add_bad Add 'Bad' Solvent to Cloud Point hot_filt->add_bad clear Re-clarify with 'Good' Solvent add_bad->clear cool Slow Cooling & Ice Bath clear->cool filter_dry Vacuum Filter, Wash & Dry cool->filter_dry end Pure Crystals filter_dry->end

Caption: Step-by-step workflow for recrystallization.

Method 3: Purification by Column Chromatography

Expertise & Experience: When dealing with complex mixtures or impurities with similar solubility to the product, silica gel column chromatography is the method of choice.[14] The separation is based on the differential partitioning of components between the stationary phase (silica gel, polar) and the mobile phase (solvent, less polar). For a carboxylic acid, it is crucial to add a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase. This keeps the carboxylic acid group protonated, preventing it from interacting ionically with the silica gel, which would otherwise lead to significant tailing and poor separation.

Trustworthiness: The protocol is validated by analyzing the collected fractions. Thin-Layer Chromatography (TLC) is used to identify which fractions contain the pure product.[15] Combining the pure fractions and evaporating the solvent yields the purified compound.

Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good system will give the target compound an Rf value of ~0.3. A starting point could be a mixture of Hexane:Ethyl Acetate (e.g., 1:1) with 0.5% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Purity Assessment and Characterization

No purification is complete without rigorous analysis to confirm the purity and identity of the final compound.

TechniqueProtocol Summary & Purpose
TLC Mobile Phase: Hexane:Ethyl Acetate (1:1) + 0.5% Acetic Acid. Visualization: UV light (254 nm). Purpose: Quick check of purity, monitoring column fractions. A pure compound should show a single spot.[15]
HPLC Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase: Isocratic or gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Detection: UV at 230 or 274 nm.[16] Purpose: Provides a quantitative measure of purity (e.g., >95%).[17][18]
¹H NMR Solvent: DMSO-d₆ or CDCl₃. Purpose: Confirms the chemical structure and detects solvent/synthesis-related impurities. Expect signals in the aromatic region (7-9 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and characteristic signals for the pyrimidine ring.[19][20]
Melting Point Apparatus: Digital melting point apparatus. Purpose: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

References

Application Notes & Protocols: The 3-(Pyrimidin-2-yl)benzoic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Abstract: The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very blueprint of life as a component of nucleic acids.[1] Its ability to form key hydrogen bonds and engage in various molecular interactions has made it a "privileged scaffold" in drug design. When coupled with a benzoic acid moiety, the resulting 3-(pyrimidin-2-yl)benzoic acid framework presents a versatile platform for developing highly specific and potent therapeutic agents. This guide delves into the profound application of this scaffold, focusing on its most impactful iteration: the aminopyrimidine benzoic acid core of tyrosine kinase inhibitors. We will explore the molecular basis of its activity, provide detailed synthetic and screening protocols, and illuminate the logical workflow of its application in oncology drug discovery, using the development pathway of Nilotinib's core intermediate as a central case study.

The Aminopyrimidine Benzoic Acid Scaffold: A Cornerstone of Kinase Inhibition

The true power of the pyrimidinyl-benzoic acid scaffold in modern medicine is best exemplified by its elaborated form, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . This molecule is not just a theoretical building block; it is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) that transformed the treatment of chronic myeloid leukemia (CML).[2][3][4]

Molecular Rationale: Engineering High-Affinity Kinase Binding

Kinases are enzymes that regulate cellular signaling by phosphorylating target proteins, using adenosine triphosphate (ATP) as the phosphate donor. In many cancers, specific kinases like BCR-ABL become constitutively active, driving uncontrolled cell proliferation.[3] The aminopyrimidine benzoic acid scaffold is masterfully designed to compete with ATP by occupying its binding site on the kinase.

  • The Hinge-Binding Motif: The 2-aminopyrimidine core is the lynchpin of the molecule's mechanism. It mimics the adenine base of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. This interaction anchors the inhibitor firmly in place.

  • Selectivity and Potency: The appended pyridine and methyl-substituted benzoic acid portions extend into other regions of the ATP pocket, forming additional hydrophobic and van der Waals interactions. These peripheral groups are crucial for determining the inhibitor's potency and, critically, its selectivity for the target kinase over the thousands of other kinases in the human body.[3] The benzoic acid group, in particular, can be functionalized to form the final amide bond in drugs like Imatinib and Nilotinib.[2]

Structure-Activity Relationship (SAR) Logic

The diagram below illustrates the key molecular interactions that underpin the scaffold's efficacy. Understanding these relationships is paramount for designing next-generation inhibitors with improved properties or for targeting novel kinases.

cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (e.g., Met318) gatekeeper Gatekeeper Residue (e.g., Thr315) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds (Key Anchoring) amine_linker Amine Linker pyrimidine->amine_linker amine_linker->hinge benzoic_acid Benzoic Acid (Point of Derivatization) amine_linker->benzoic_acid pyridine Pyridine Ring pyridine->gatekeeper Steric Interactions (Selectivity Filter) benzoic_acid->solvent_front Solubilizing Group (Amidation Site)

Caption: Key interactions between the aminopyrimidine scaffold and a kinase active site.

Synthesis and Methodologies

The successful application of this scaffold begins with its efficient and reliable synthesis. The following protocol outlines a common route for producing the key intermediate, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Protocol: Synthesis of the Core Scaffold

This protocol is based on a well-established synthetic route involving a condensation reaction.[4]

Objective: To synthesize 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Materials & Reagents:

  • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

  • 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one

  • Sodium Hydroxide (NaOH)

  • 1-Butanol

  • Hydrochloric Acid (HCl)

  • Deionized (DI) Water

  • Round bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

Procedure:

  • Reaction Setup: To a round bottom flask charged with 1-Butanol (100 mL), add 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate (10 g), 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (7.3 g), and sodium hydroxide (1.7 g) under a nitrogen atmosphere.

    • Causality Note: The nitrogen atmosphere prevents potential side reactions with atmospheric oxygen and moisture. 1-Butanol is used as a high-boiling solvent suitable for reflux conditions.

  • Condensation: Heat the reaction mixture to reflux temperature and stir for 12 hours.

    • Causality Note: The heat provides the necessary activation energy for the condensation reaction between the guanidine group of the benzoic acid derivative and the enone to form the pyrimidine ring.

  • Saponification: Cool the reaction mass to room temperature (25-35°C). Add a solution of 1N sodium hydroxide (1.5 g in 37 mL of DI water). Heat the mixture back to reflux (120-125°C) to facilitate the saponification of the methyl ester to the carboxylic acid.

  • Precipitation: After saponification is complete (monitored by TLC or LC-MS), cool the reaction mass again to 25-35°C.

  • Acidification: Slowly add hydrochloric acid to the reaction mixture to adjust the pH until the product precipitates out of the solution. Stir for one hour to ensure complete precipitation.

    • Causality Note: The benzoic acid is soluble as its sodium salt (sodium benzoate) in the basic solution. Acidification protonates the carboxylate, rendering the final product insoluble and causing it to precipitate.

  • Isolation: Filter the resulting solid, wash thoroughly with DI water to remove salts, and dry under vacuum at 50-55°C to yield the final product (yield ~8.7 g).[4]

Synthetic Workflow Diagram

start Starting Materials (Guanidine & Enone) step1 Condensation (1-Butanol, NaOH, Reflux) start->step1 intermediate Ester Intermediate step1->intermediate step2 Saponification (NaOH, Reflux) intermediate->step2 intermediate2 Carboxylate Salt (in solution) step2->intermediate2 step3 Acidification & Precipitation (HCl) intermediate2->step3 step4 Filtration & Drying step3->step4 end Final Product (Core Scaffold) step4->end

Caption: Workflow for the synthesis of the core aminopyrimidine benzoic acid scaffold.

Application in a Drug Discovery Workflow

Once the core scaffold and its analogs are synthesized, they must be evaluated for biological activity. This section provides a generalized protocol for an in vitro kinase inhibition assay, a critical step in the drug discovery cascade.

Protocol: In Vitro Kinase Inhibition Assay (Generic HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a target kinase (e.g., ABL kinase).

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay format that measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

Materials & Reagents:

  • Target Kinase (e.g., recombinant ABL1)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer

  • Test compounds dissolved in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and the biotinylated substrate peptide in assay buffer. Add this mix to the wells containing the compounds. Incubate for 15 minutes at room temperature.

    • Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Prepare the HTRF detection reagent mix (Eu-antibody and SA-XL665) in detection buffer. Add this mix to all wells to stop the reaction. Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Normalize the data using the controls (% inhibition). Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation & SAR Analysis

The IC50 values are tabulated to easily compare the potency of different analogs and build a structure-activity relationship.

Compound IDR1-Group (Benzoic Acid Position)R2-Group (Pyridine Position)ABL Kinase IC50 (nM)
SCAFF-01 -H-H250
SCAFF-02 4-CH3-H85
SCAFF-03 4-CH33-pyridyl25
SCAFF-04 4-CF33-pyridyl150
SCAFF-05 4-CH34-pyridyl90

This is illustrative data. From this table, a researcher could deduce that a methyl group at the R1 position (SCAFF-02 vs SCAFF-01) is beneficial, and that a 3-pyridyl group at R2 is optimal for ABL kinase inhibition (SCAFF-03 vs SCAFF-05).

Drug Discovery Screening Cascade

A Library of Analogs (Synthesized from Scaffold) B Primary Screen (In Vitro Kinase Assay) A->B C IC50 Determination (Dose-Response) B->C D SAR Analysis (Identify Hits) C->D D->A Iterative Design E Secondary Screens (Selectivity Panel, Cell-based Assays) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Pre-clinical Candidate F->G

Caption: A typical screening cascade for developing kinase inhibitors from a core scaffold.

Conclusion and Future Perspectives

The this compound scaffold, particularly in its aminopyrimidine form, is a testament to the power of rational drug design. Its success in targeting BCR-ABL has provided a blueprint for developing inhibitors against a multitude of other kinases implicated in various diseases. Future applications will undoubtedly involve modifying this core structure to overcome acquired drug resistance mutations, improve selectivity profiles, and target entirely new classes of enzymes. The protocols and workflows detailed in this guide provide the foundational knowledge for researchers to harness the potential of this remarkable chemical framework in the ongoing quest for novel therapeutics.

References

Application Notes & Protocols: 3-(Pyrimidin-2-yl)benzoic Acid as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in kinase inhibitor discovery.

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide to the application of 3-(Pyrimidin-2-yl)benzoic acid as a highly effective building block in the design and synthesis of novel kinase inhibitors. We will explore its synthetic utility, structure-activity relationship (SAR) rationale, and provide detailed protocols for the synthesis of key intermediates and their subsequent evaluation in biochemical assays.

Introduction: The Strategic Advantage of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP, the natural substrate for kinases. This interaction provides a strong anchor for the inhibitor within the ATP-binding pocket. The 2-substituted pyrimidine motif is particularly prevalent in numerous FDA-approved kinase inhibitors.

This compound offers a unique combination of features that make it an exceptional starting point for inhibitor design:

  • Bidentate Hinge Binding: The pyrimidine nitrogens can form two crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • Tunable Vector for Selectivity: The benzoic acid moiety provides a synthetically tractable handle. The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the exploration of chemical space to achieve desired potency and selectivity against specific kinases.

  • Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties, contributing to favorable solubility and cell permeability in downstream optimization.

Below is a diagram illustrating the general workflow for utilizing this building block in a kinase inhibitor discovery program.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Profiling cluster_2 Phase 3: Lead Optimization A This compound (Starting Material) B Amide Coupling (Diverse Amine Library) A->B EDC, HOBt C Generated Inhibitor Library B->C D Primary Biochemical Screen (e.g., Kinase Glo®) C->D Compound Input E Hit Identification & IC50 Determination D->E F Selectivity Profiling (Kinase Panel) E->F G Structure-Activity Relationship (SAR) Analysis F->G Data for SAR H Cellular Potency & Target Engagement G->H I ADME/Tox Profiling H->I

Figure 1: General workflow for kinase inhibitor development using this compound.

Synthesis of this compound Derivatives

The core of utilizing this building block lies in the efficient and versatile synthesis of a library of derivatives, typically through amide bond formation. The following protocol details a standard and robust method for this transformation.

General Protocol: Amide Coupling via EDC/HOBt

This protocol describes the coupling of this compound with a primary or secondary amine.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of the amide proton and the characteristic peaks of both starting materials.

Example Synthesis Data

The following table summarizes the expected yields for the synthesis of two representative derivatives.

Amine SubstrateProduct NameTypical Yield
AnilineN-phenyl-3-(pyrimidin-2-yl)benzamide85-95%
4-FluoroanilineN-(4-fluorophenyl)-3-(pyrimidin-2-yl)benzamide80-90%

Biochemical Evaluation of Kinase Inhibition

Once a library of derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target kinase(s). The Kinase-Glo® Luminescent Kinase Assay is a widely used, robust method for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Inhibitors will therefore result in a higher luminescent signal, as more ATP remains unconsumed.

Materials:

  • Target kinase and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the "no inhibition" (DMSO) controls.

  • Plot the normalized data against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value for each compound.

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Detection A Serial Dilution of Inhibitor in DMSO B Dispense into 384-well Plate A->B C Add Kinase/ Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate at RT D->E F Add Kinase-Glo® Reagent E->F G Incubate 10 min F->G H Read Luminescence G->H IC50 Determination IC50 Determination H->IC50 Determination

Figure 2: Workflow for the Kinase-Glo® in vitro inhibition assay.

Structure-Activity Relationship (SAR) Insights

The power of the this compound scaffold lies in the ability to systematically modify the amide portion to probe the kinase active site. Early SAR studies should focus on understanding the impact of substituents on the phenyl ring of the N-phenyl-3-(pyrimidin-2-yl)benzamide core.

CompoundR-GroupIC₅₀ (Target Kinase X)Notes
N-phenyl-3-(pyrimidin-2-yl)benzamideH500 nMBaseline potency established.
N-(4-fluorophenyl)-3-(pyrimidin-2-yl)benzamide4-F150 nMIntroduction of a small electron-withdrawing group at the para position improves potency.
N-(4-methoxyphenyl)-3-(pyrimidin-2-yl)benzamide4-OCH₃800 nMA bulky electron-donating group at the para position is detrimental to activity.
N-(3-chlorophenyl)-3-(pyrimidin-2-yl)benzamide3-Cl250 nMSubstitution at the meta position is tolerated and can be a site for further optimization.

Interpretation: The initial data suggests that the para-position of the N-phenyl ring is sensitive to substitution. Small, electronegative groups appear to be favored, potentially forming beneficial interactions in a sub-pocket of the kinase active site. This provides a clear direction for subsequent rounds of medicinal chemistry optimization.

The diagram below illustrates the key interaction points of this scaffold within a generic kinase ATP-binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Solvent Front Hinge Backbone NH Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bond Acceptor BenzoicAmide 3-(Amido)benzoic Acid R_Group R-Group (for SAR) Solvent Solvent Exposed Region R_Group->Solvent Probes Selectivity Pocket

Figure 3: Key interactions of the 3-(Pyrimidin-2-yl)benzamide scaffold.

Conclusion and Future Directions

This compound represents a high-value starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the ability to form key hinge-binding interactions, makes it a powerful tool in the medicinal chemist's arsenal. The protocols and data presented herein provide a solid foundation for initiating a drug discovery program based on this scaffold. Future efforts should focus on expanding the diversity of the amide library, profiling hits against broader kinase panels to ensure selectivity, and ultimately progressing potent and selective compounds into cellular and in vivo models of disease.

Application Notes and Protocols for Molecular Docking with 3-(Pyrimidin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Pyrimidin-2-yl)benzoic Acid Derivatives and Molecular Docking in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this compound, in particular, have garnered significant interest due to their potential as kinase inhibitors and their role as key intermediates in the synthesis of anticancer drugs like Nilotinib.[3] The exploration of these derivatives for novel therapeutic applications is a vibrant area of research.[4][5][6]

Molecular docking is an indispensable computational technique in modern drug discovery.[7][8] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein, to form a stable complex.[7][9] This method allows researchers to elucidate the binding mode and estimate the binding affinity of a ligand to its target, providing critical insights for lead optimization and understanding structure-activity relationships (SAR).[7][10] This application note provides a detailed experimental protocol for performing molecular docking studies with this compound derivatives, aimed at researchers, scientists, and drug development professionals.

I. Conceptual Framework: The Molecular Docking Workflow

At its core, molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process can be conceptually broken down into several key stages, each requiring meticulous attention to detail to ensure the reliability of the results. The following diagram illustrates the general workflow for a typical molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_ID Target Identification (e.g., Kinase from PDB) Protein_Prep Protein Preparation (Receptor) PDB_ID->Protein_Prep Ligand_Prep Ligand Preparation (this compound derivative) Docking_Run Running the Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Gen Grid_Gen->Docking_Run Pose_Analysis Pose and Score Analysis (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Validation Results Validation (Redocking, MD Simulation) Interaction_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

II. Detailed Experimental Protocol

This protocol will utilize AutoDock Vina, a widely used and effective open-source program for molecular docking.[11][12] The steps are designed to be comprehensive, providing not just the "how" but also the "why" behind each action.

Step 1: Ligand Preparation

The accuracy of the ligand's three-dimensional structure is paramount for a successful docking simulation. This involves generating a 3D conformation, assigning correct atom types, and defining rotatable bonds.[13][14]

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the specific this compound derivative using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.[15]

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, geometrically realistic conformation. This step is crucial for ensuring correct bond lengths and angles.[16]

  • File Format Conversion and PDBQT Preparation:

    • Save the energy-minimized structure in a common format like .mol2 or .pdb.

    • Use AutoDock Tools (ADT) to prepare the ligand for Vina.[11][17]

      • Open ADT and load the ligand file.

      • ADT will automatically detect the root of the molecule and define rotatable bonds. The number of rotatable bonds can be adjusted if necessary, though the default is usually appropriate.[18]

      • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.[18]

      • Save the prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.[19]

Step 2: Protein (Receptor) Preparation

The quality of the receptor structure is equally critical. Preparation typically involves cleaning the PDB file, adding hydrogen atoms, and assigning charges.[16][20]

Protocol:

  • Receptor Selection and Download: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For kinase targets, a structure co-crystallized with a known inhibitor is often a good starting point as it provides a well-defined binding pocket.

  • Initial Cleaning of the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[15][21]

    • Remove all non-essential molecules, including water, ions, and co-factors, unless they are known to be critical for ligand binding.[16][21]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[16]

  • Receptor Preparation using AutoDock Tools:

    • Load the cleaned PDB file into ADT.[17]

    • Add polar hydrogen atoms to the protein, as these are often missing from crystal structures but are vital for hydrogen bonding.[21]

    • Compute and add Kollman charges to the protein atoms.

    • Merge non-polar hydrogens to simplify the structure and reduce computational complexity.

    • Save the prepared receptor as a .pdbqt file.[17]

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.[11]

Protocol:

  • Loading Molecules into ADT: Load both the prepared receptor (.pdbqt) and ligand (.pdbqt) files into AutoDock Tools.

  • Defining the Search Space:

    • Navigate to the "Grid" -> "Grid Box" menu in ADT.[11]

    • A box will appear in the viewing window. Center this box on the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.

    • Adjust the dimensions of the grid box (x, y, and z) to encompass the entire binding pocket, with a small margin of a few angstroms on each side to allow for ligand flexibility.[12]

  • Saving the Grid Configuration: Record the center coordinates and dimensions of the grid box. This information will be required for the Vina configuration file.[19]

Step 4: Running the Molecular Docking Simulation

With the prepared ligand, receptor, and defined search space, the docking simulation can now be executed using AutoDock Vina.

Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.[12] An example is provided below:

  • Execute AutoDock Vina: Run the docking simulation from the command line:

    Vina will generate an output file (output_poses.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

III. Analysis and Interpretation of Results

Binding Affinity and Pose Selection
  • Binding Affinity (kcal/mol): The primary output of AutoDock Vina is a binding affinity score for each predicted pose. More negative values indicate a stronger predicted binding affinity.[22]

  • Root Mean Square Deviation (RMSD): When compared to a known binding pose (e.g., from a crystal structure), a lower RMSD value (typically < 2.0 Å) suggests a more accurate prediction.[10][22][23]

  • Clustering: Vina groups similar poses into clusters. The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

Visualization of Interactions

Use molecular graphics software like PyMOL or Discovery Studio to visualize the top-ranked poses within the protein's binding site.[24] Analyze the key interactions, such as:

  • Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

  • Hydrophobic interactions: Observe how non-polar parts of the ligand interact with hydrophobic pockets of the receptor.

  • Pi-stacking and other non-covalent interactions: These can also contribute significantly to binding affinity.

Quantitative Data Summary

The following table provides a template for summarizing the docking results for a series of this compound derivatives.

Derivative IDBinding Affinity (kcal/mol)RMSD (Å) (if applicable)Key Interacting ResiduesNumber of H-Bonds
Ligand-001-8.51.2Tyr253, Asp3813
Ligand-002-7.91.5Met318, Ile3602
Ligand-003-9.10.9Glu286, Phe3824

IV. Validation of Docking Results

A crucial aspect of any computational study is the validation of the methodology.[25] This builds confidence in the predictive power of the docking protocol.

Recommended Validation Strategies:

  • Redocking of a Co-crystallized Ligand: If the protein structure was obtained with a bound ligand, a primary validation step is to extract this ligand and dock it back into the binding site.[23][25] The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD (< 2.0 Å).[25]

  • Use of a Decoy Dataset: Docking a set of known active compounds along with a larger set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive) can assess the ability of the docking protocol to distinguish true binders.[23][26]

  • Comparison with Experimental Data: Ultimately, the most robust validation comes from comparing the docking predictions with experimental results, such as IC50 values from biological assays.[25]

  • Molecular Dynamics (MD) Simulations: For promising docked complexes, running MD simulations can provide insights into the stability of the predicted binding pose and interactions over time.[25]

V. Conclusion

Molecular docking is a powerful and cost-effective tool for investigating the potential interactions of this compound derivatives with their biological targets. By following a rigorous and well-validated protocol as outlined in these application notes, researchers can generate reliable hypotheses to guide further experimental studies in the drug discovery pipeline.

References

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group of 3-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of the carboxylic acid group on 3-(pyrimidin-2-yl)benzoic acid. This molecule is a valuable scaffold in medicinal chemistry and drug discovery, and the ability to selectively modify its carboxylic acid moiety is crucial for the synthesis of diverse compound libraries for biological screening.[1][2][3] This document outlines robust and validated protocols for three primary transformations: amide bond formation, esterification, and reduction to a primary alcohol. Each section delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. The pyrimidine ring is a common motif in a wide array of biologically active molecules, including approved drugs and clinical candidates.[1][2][3] The presence of a carboxylic acid group on the phenyl ring provides a convenient handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The ability to efficiently and selectively modify this carboxylic acid is therefore a key enabling technology for drug discovery programs centered around this scaffold.

This guide will focus on three of the most common and synthetically useful transformations of the carboxylic acid group:

  • Amide Bond Formation: Coupling with a diverse range of amines to generate amides, a critical functional group in many pharmaceuticals.

  • Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modulate the physicochemical properties of the parent molecule.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol, providing a different functional group for further elaboration.

For each of these transformations, we will provide a detailed, validated protocol that has been optimized for high yield and purity.

Part 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[4] While direct condensation of a carboxylic acid and an amine is generally inefficient, the use of coupling reagents to activate the carboxylic acid has become standard practice.[4][5] Among the plethora of available coupling reagents, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) has emerged as a highly efficient and reliable choice, particularly in peptide synthesis and the preparation of complex amides.[6][7][8]

Mechanistic Rationale

The HATU-mediated amide coupling proceeds through a multi-step mechanism.[6][9] First, a base, typically a hindered amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[7][9] This carboxylate then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate.[6] This intermediate is subsequently attacked by the HOAt anion (generated from HATU) to form an active ester.[9] Finally, the desired amine nucleophile attacks the active ester, yielding the amide product and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[6][8]

Experimental Workflow: HATU Coupling

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification start Dissolve this compound in aprotic solvent (e.g., DMF) add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu stir Stir at 0°C add_hatu->stir add_amine Add Amine stir->add_amine warm Warm to Room Temperature add_amine->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Amide Product purify->end

Figure 1: Workflow for HATU-mediated amide coupling.

Protocol: Synthesis of N-benzyl-3-(pyrimidin-2-yl)benzamide

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture and stir for an additional 15 minutes at 0 °C.

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the benzylamine solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(pyrimidin-2-yl)benzamide.

Table 1: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
This compound1.0Carboxylic Acid Source
Amine1.1 - 1.5Nucleophile
HATU1.2 - 1.5Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic Base
DMF-Aprotic Solvent

Part 2: Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols.[10][11] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][12][13] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[12]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[10] DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form a more reactive N-acylpyridinium intermediate.[10][14] This intermediate is then readily attacked by the alcohol to form the desired ester and release DMAP. The byproduct of the carbodiimide activation, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[10][11]

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Ester Formation cluster_workup Work-up & Purification start Dissolve this compound, alcohol, and DMAP in CH2Cl2 cool Cool to 0°C start->cool add_dcc Add DCC solution cool->add_dcc stir_cold Stir at 0°C add_dcc->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor filter Filter to remove DCU monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end Isolated Ester Product purify->end

Figure 2: Workflow for Steglich esterification.

Protocol: Synthesis of Benzyl 3-(pyrimidin-2-yl)benzoate

Materials:

  • This compound

  • Benzyl alcohol

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl 3-(pyrimidin-2-yl)benzoate.

Table 2: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
This compound1.0Carboxylic Acid Source
Alcohol1.2 - 2.0Nucleophile
DCC1.1 - 1.3Activating Agent
DMAP0.1 - 0.2Catalyst
CH₂Cl₂-Aprotic Solvent

Part 3: Reduction to a Primary Alcohol with Borane

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis.[15] While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are also highly reactive and can be hazardous to handle.[15][16][17][18] Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a milder and more selective alternative for the reduction of carboxylic acids.[16][19][20][21] Borane selectively reduces carboxylic acids in the presence of many other functional groups, such as esters.[19][22]

Mechanistic Rationale

The reduction of a carboxylic acid with borane proceeds through the formation of a triacyloxyborane intermediate.[21] The reaction is initiated by the coordination of the borane to the carbonyl oxygen of the carboxylic acid. This is followed by a series of hydride transfers from the borane to the carbonyl carbon. The resulting intermediate is then hydrolyzed during the work-up to yield the primary alcohol.[16]

Experimental Workflow: Borane Reduction

Borane_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous THF cool Cool to 0°C start->cool add_borane Add BH3-THF solution dropwise cool->add_borane stir_cold Stir at 0°C add_borane->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor quench Quench with Methanol monitor->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by Chromatography concentrate->purify end Isolated Alcohol Product purify->end

Figure 3: Workflow for the borane reduction of a carboxylic acid.

Protocol: Synthesis of (3-(Pyrimidin-2-yl)phenyl)methanol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (3.0 eq) dropwise to the reaction mixture. Note: Hydrogen gas evolution may be observed.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-(pyrimidin-2-yl)phenyl)methanol.

Table 3: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
This compound1.0Substrate
BH₃·THF3.0Reducing Agent
THF-Anhydrous Solvent
Methanol-Quenching Agent

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the functionalization of the carboxylic acid group of this compound. The choice of transformation—amide formation, esterification, or reduction—will depend on the specific goals of the synthetic campaign. By following these well-established procedures, researchers can efficiently generate diverse libraries of compounds based on this valuable heterocyclic scaffold, thereby accelerating their drug discovery and development efforts.

References

Comprehensive Analytical Protocols for the Characterization of 3-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a benzoic acid moiety with a pyrimidine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, thereby underpinning the reliability of preclinical and clinical studies. This guide provides a suite of detailed application notes and protocols for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring the generation of robust and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 200.19 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 180-182 °C--INVALID-LINK--

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Verification

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structural integrity of this compound.

Causality Behind Experimental Choices:
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules, including those with acidic protons. The carboxylic acid proton is readily observable in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its resonance defined as 0.00 ppm, providing a reliable reference point.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution by vortexing. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 1024-4096 scans using a standard proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

Expected Spectral Features:

  • ¹H NMR (DMSO-d₆):

    • A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton[1].

    • Multiplets in the aromatic region (δ 7-9 ppm) corresponding to the protons on the benzoic acid and pyrimidine rings. The specific splitting patterns will depend on the coupling between adjacent protons.

  • ¹³C NMR (DMSO-d₆):

    • A resonance in the range of δ 165-185 ppm for the carboxylic acid carbonyl carbon[2].

    • Resonances in the aromatic region (δ 110-160 ppm) for the carbons of the benzoic acid and pyrimidine rings.

II. High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their quantification. A reverse-phase HPLC (RP-HPLC) method is well-suited for this compound.

Causality Behind Experimental Choices:
  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar to non-polar compounds and is a standard for aromatic acids[3].

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reverse-phase column. Acetonitrile is a common organic modifier that provides good separation efficiency.

  • Detection: The aromatic nature of the compound suggests strong UV absorbance. A wavelength in the range of 230-280 nm is likely to provide good sensitivity. The UV spectrum of benzoic acid shows absorption maxima around 230 nm and 274 nm[4].

Experimental Protocol: RP-HPLC for Purity Analysis

Caption: HPLC workflow for purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mobile Phase B is HPLC-grade acetonitrile. Degas both mobile phases before use.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A suitable starting condition is an isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). A gradient elution may be necessary to resolve impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

III. Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it can be readily coupled with liquid chromatography (LC-MS).

  • Polarity: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ should be observed.

Experimental Protocol: LC-MS Analysis

Step-by-Step Methodology:

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Chromatographic Separation: Employ the HPLC conditions described in the previous section.

  • MS Parameters:

    • Ionization Mode: ESI, positive and negative.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Confirm the molecular weight by observing the [M+H]⁺ (m/z 201.06) and/or [M-H]⁻ (m/z 199.05) ions in the mass spectrum.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation. The fragmentation pattern of pyrimidine derivatives often involves the cleavage of the pyrimidine ring[5].

IV. Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Causality Behind Experimental Choices:
  • Methodology: Combustion analysis is the standard method for determining the elemental composition of organic compounds[6]. The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Experimental Protocol: CHN Analysis

Caption: Workflow for elemental (CHN) analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Instrumental Analysis: Analyze the sample using a commercial CHN elemental analyzer. The instrument will perform the combustion, reduction, separation, and detection steps automatically.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values.

Theoretical Values for C₁₁H₈N₂O₂:

  • Carbon (C): 66.00%

  • Hydrogen (H): 4.03%

  • Nitrogen (N): 13.99%

A close correlation between the experimental and theoretical values (typically within ±0.4%) confirms the elemental composition of the compound.

V. Thermal Analysis: Melting Point and Thermal Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the melting behavior and thermal stability of the compound.

Causality Behind Experimental Choices:
  • DSC: Provides a precise measurement of the melting point and the enthalpy of fusion, which are characteristic properties of a pure crystalline solid.

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating the temperature at which the compound begins to decompose.

Experimental Protocol: DSC and TGA

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • The melting point is determined as the onset or peak of the endothermic event.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

Expected Results:

  • DSC: A sharp endothermic peak should be observed around 180-182 °C, consistent with the reported melting point. The sharpness of the peak is an indicator of purity.

  • TGA: The TGA thermogram will show the thermal stability of the compound. For many organic molecules, significant decomposition occurs at temperatures above 200-250 °C.

References

Application Notes: Strategic Use of 3-(Pyrimidin-2-yl)benzoic Acid in the Synthesis of Nilotinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(Pyrimidin-2-yl)benzoic acid in the synthesis of a key intermediate for Nilotinib. Nilotinib (marketed as Tasigna®) is a highly selective Bcr-Abl tyrosine kinase inhibitor crucial for the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[1][2] The core of the Nilotinib structure is an amide bond, and its efficient formation is a critical aspect of the overall synthesis. This guide focuses on the pivotal amide coupling reaction between this compound and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline to form the advanced intermediate, N-(3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl)-3-(pyrimidin-2-yl)benzamide. We will explore and contrast two primary synthetic methodologies: the acyl chloride activation route and the direct amide coupling using modern reagents. This note aims to provide not just procedural steps, but also the underlying chemical principles and practical insights to enable robust and scalable synthesis.

Introduction: The Central Role of Amide Bond Formation

The synthesis of Nilotinib is a multi-step process, with a critical juncture being the formation of the central amide linkage. The two key building blocks for this transformation are this compound (the carboxylic acid component) and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (the amine component).

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions, requiring high temperatures and resulting in water as a byproduct, which can complicate the reaction equilibrium. Therefore, activation of the carboxylic acid is essential for an efficient and high-yielding process suitable for pharmaceutical manufacturing. This guide details two field-proven strategies for this activation and subsequent coupling.

Core Synthesis Strategy & Mechanistic Insights

The primary transformation of interest is the acylation of the aniline derivative with the pyrimidinylbenzoic acid. The overall reaction is depicted below:

Figure 1: Core Amide Coupling Reaction Overall reaction scheme for the amide coupling to form a key Nilotinib intermediate.

The success of this reaction hinges on the method used to activate the carboxylic acid group of this compound, making it sufficiently electrophilic to react with the aniline. We will discuss two common and effective approaches.

Method A: Acyl Chloride Formation via Halogenating Agents

This classic and robust method involves a two-step, one-pot process. First, the carboxylic acid is converted to a highly reactive acyl chloride intermediate using a halogenating agent. This intermediate is then reacted in situ with the aniline to form the desired amide.

  • The "Why": Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose.[3][4][5] It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This is advantageous as the gaseous nature of the byproducts helps to drive the reaction to completion. The resulting acyl chloride is a potent electrophile, readily undergoing nucleophilic attack by the amine.

Method B: Direct Amide Coupling with Modern Reagents

This approach avoids the formation of a separate, harsh acyl chloride intermediate. Instead, "coupling reagents" are used to activate the carboxylic acid in situ, allowing for a direct, one-step reaction with the amine under milder conditions.

  • The "Why": Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are aminium-based coupling reagents that have become staples in peptide synthesis and are highly effective for constructing complex amides.[6][7] In the presence of a non-nucleophilic base (like triethylamine or DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester.[6][7] This activated species is more stable and selective than an acyl chloride, often leading to cleaner reactions, fewer side products, and higher yields, especially with complex substrates. This method is particularly valuable when dealing with sensitive functional groups that might not be compatible with the acidic and high-temperature conditions of the acyl chloride method.[8]

Visual Workflow: Synthetic Pathways

The following diagram illustrates the two distinct synthetic routes from the key starting materials to the final Nilotinib intermediate.

G Workflow for Nilotinib Intermediate Synthesis A This compound C Method A: Acyl Chloride Pathway A->C + SOCl₂ in NMP D Method B: Direct Coupling Pathway A->D + HATU, Base in DMF B 3-(trifluoromethyl)-5-(4-methyl -1H-imidazol-1-yl)aniline G Nilotinib Intermediate (N-(3-(trifluoromethyl)-5-(4-methyl-1H-imidazol -1-yl)phenyl)-3-(pyrimidin-2-yl)benzamide) B->G Coupling (Step 2) B->G Coupling E 3-(Pyrimidin-2-yl)benzoyl chloride (Reactive Intermediate) C->E Activation (Step 1) F HATU-Activated Ester (Reactive Intermediate) D->F Activation E->G Coupling (Step 2) F->G Coupling

Caption: Comparative workflow of the Acyl Chloride and Direct Coupling methods.

Detailed Experimental Protocols

The following protocols are adapted from established procedures found in the patent and scientific literature.[1][5] Researchers should perform their own risk assessments before undertaking any new procedure.

Protocol 1: Acyl Chloride Method

This protocol is based on the widely patented industrial synthesis route.

Materials:

  • 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (referred to as Acid X for Nilotinib synthesis, but for this specific intermediate, we use this compound) (1.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (approx. 7 mL per gram of acid)

  • Thionyl chloride (SOCl₂) (1.25 eq)

  • 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.1 eq)

  • Water

  • Sodium Hydroxide (NaOH), 47% solution

Procedure:

  • Activation: To a clean, dry, nitrogen-purged reactor, add this compound (e.g., 80.0 g, 0.40 mol) and N-Methyl-pyrrolidone (400 mL).

  • Heat the mixture to 60°C with stirring.

  • Slowly add thionyl chloride (e.g., 36.5 mL, 0.50 mol) over a period of 15-20 minutes. An exotherm may be observed.

  • Stir the resulting mixture at 60°C for 1 hour to ensure complete formation of the acyl chloride intermediate.[1]

  • Coupling: To the reaction mixture containing the acyl chloride, add a solution of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (e.g., 106.1 g, 0.44 mol) dissolved in NMP.

  • Heat the reaction mixture to 90°C and maintain with stirring for 3 hours. Monitor the reaction progress by HPLC or TLC.[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to approximately 80°C.

  • Carefully add water (500 mL).

  • Adjust the pH to 11-12 by the slow addition of 47% NaOH solution. This will precipitate the product.[1]

  • Cool the suspension to 40°C and stir for an additional 2 hours to complete precipitation.

  • Filter the solid product under reduced pressure and wash thoroughly with water (2 x 500 mL).

  • Dry the solid under vacuum at 50-60°C to obtain the final product.

Protocol 2: Direct Coupling Method using HATU

This protocol is representative of modern amide coupling techniques, offering milder conditions.

Materials:

  • This compound (1.0 eq)

  • 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of acid)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.0 mmol) in anhydrous DMF (10 mL).

  • Add HATU (e.g., 2.1 g, 5.5 mmol) to the solution.

  • Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (e.g., 1.27 g, 5.25 mmol).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add DIPEA (e.g., 2.6 mL, 15.0 mmol) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL).

  • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure amide.

Data Summary and Method Comparison

The choice of synthetic route often depends on a balance of factors including cost, scale, required purity, and equipment availability.

ParameterMethod A: Acyl ChlorideMethod B: Direct Coupling (HATU)
Reagents SOCl₂, NMP, NaOHHATU, DIPEA, DMF
Temperature 60°C to 90°C0°C to Room Temperature
Typical Yield 85-95%[1]75-90%[8]
Purity Good, may require recrystallizationGenerally high, may require chromatography
Key Advantages Low-cost reagents, proven scalability, simple work-up (precipitation)Milder conditions, high functional group tolerance, fewer corrosive byproducts
Key Disadvantages Harsh/corrosive reagent (SOCl₂), requires higher temperatures, potential for side reactions with sensitive substratesExpensive coupling reagent, requires anhydrous conditions, chromatography often needed for purification

Troubleshooting and Optimization

  • Low Yield (Acyl Chloride Method): Incomplete conversion of the carboxylic acid to the acyl chloride is a common issue. Ensure the SOCl₂ is fresh and the reaction is protected from atmospheric moisture. Extending the activation time at 60°C may also be beneficial.

  • Impurity Formation (Acyl Chloride Method): At elevated temperatures, side reactions can occur. Ensure the temperature does not exceed 90°C during the coupling step. A thorough wash of the final product is critical to remove inorganic salts.

  • Incomplete Reaction (HATU Method): Ensure all reagents and solvents are anhydrous, as water will quench the activated ester. The choice of base is also important; a hindered base like DIPEA is preferred to minimize side reactions. If the reaction stalls, adding an additional portion of HATU and base may help drive it to completion.

  • Purification Difficulties: The Nilotinib intermediate is a moderately polar, complex molecule. If recrystallization is ineffective, silica gel chromatography using a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

Conclusion

This compound is a critical building block in the industrial synthesis of Nilotinib. The formation of the key amide intermediate via coupling with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline can be achieved efficiently through multiple routes. The acyl chloride method represents a cost-effective and scalable process that is well-documented in patent literature.[3][5] Alternatively, the use of modern coupling reagents like HATU provides a milder, highly versatile option suitable for laboratory-scale synthesis and for substrates that are sensitive to harsher conditions. The selection of the optimal method will depend on the specific project goals, balancing scalability, cost, and the need for high purity in subsequent synthetic steps.

References

Troubleshooting & Optimization

Common side products in the synthesis of 3-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Leveraging extensive experience in synthetic and medicinal chemistry, this document provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of a 2-halopyrimidine (commonly 2-chloropyrimidine) with 3-carboxyphenylboronic acid in the presence of a suitable base and phosphine ligand.[2]

Q2: I am observing a significant amount of benzoic acid in my crude product. What is the cause and how can I prevent it?

A2: The presence of benzoic acid is a classic indicator of a common side reaction known as protodeboronation.[3] In this process, the boronic acid group of 3-carboxyphenylboronic acid is replaced by a proton from the reaction medium, leading to the formation of benzoic acid.[4] This side reaction is often exacerbated by prolonged reaction times, high temperatures, and the choice of base.[5]

To mitigate protodeboronation, consider the following strategies:

  • Use milder bases: Strong bases can accelerate protodeboronation. Opt for milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH).[5]

  • Optimize reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can favor the desired cross-coupling over protodeboronation. Monitor the reaction progress closely to avoid unnecessary heating.[5]

  • Employ highly active catalysts: Using a more active palladium catalyst and ligand system can increase the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[5]

  • Protect the boronic acid: In challenging cases, converting the boronic acid to a boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[5]

Q3: My reaction is clean, but the yield is consistently low. What are the potential reasons?

A3: Low yields, even in the absence of significant side products, can stem from several factors:

  • Inefficient catalyst turnover: The palladium catalyst may be deactivating over the course of the reaction. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5]

  • Poor quality of reagents: The purity of your starting materials, particularly the 3-carboxyphenylboronic acid and the 2-halopyrimidine, is crucial. Impurities can interfere with the catalytic cycle.

  • Suboptimal reaction conditions: The choice of solvent, base, and ligand can significantly impact the reaction efficiency. A systematic optimization of these parameters may be necessary for your specific substrate combination.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of common side products encountered during the synthesis of this compound, their mechanisms of formation, and actionable troubleshooting steps.

Side Product 1: Benzoic Acid (from Protodeboronation)
Issue Root Cause Proposed Solution
Formation of benzoic acidCleavage of the C-B bond in 3-carboxyphenylboronic acid by a proton source.[3]1. Base Selection: Use weaker bases like K₂CO₃ or K₃PO₄.[5]2. Temperature Control: Maintain the lowest effective reaction temperature.3. Time Management: Monitor the reaction closely and quench it upon completion.4. Catalyst System: Employ a highly active catalyst/ligand combination to accelerate the desired coupling.[5]
Side Product 2: Biphenyl-3,3'-dicarboxylic acid (from Homocoupling)
Issue Root Cause Proposed Solution
Formation of a dimeric dicarboxylic acidOxidative homocoupling of 3-carboxyphenylboronic acid, often catalyzed by palladium in the presence of oxygen.[6]1. Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[5]2. Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source or ensure efficient in-situ reduction of a Pd(II) pre-catalyst.[5]
Side Product 3: 2-Hydroxypyrimidine
Issue Root Cause Proposed Solution
Presence of 2-hydroxypyrimidineNucleophilic aromatic substitution (SNAr) of the chloro-substituent on 2-chloropyrimidine by hydroxide ions from the aqueous base.[7]1. Base Selection: Use non-hydroxide bases like K₂CO₃ or Cs₂CO₃.2. Solvent System: Consider using anhydrous solvents if the reaction tolerates it, although aqueous conditions are often necessary for Suzuki couplings.
Side Product 4: Dehalogenated Starting Material (Pyrimidine)
Issue Root Cause Proposed Solution
Formation of pyrimidineReductive dehalogenation of 2-chloropyrimidine. This can be promoted by certain palladium catalysts and reaction conditions.[8]1. Ligand Choice: The choice of phosphine ligand can influence the rate of reductive dehalogenation. Screening different ligands may be beneficial.2. Hydrogen Source: Ensure the absence of adventitious hydrogen sources.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point for the synthesis of this compound.

Reagents:

  • 2-Chloropyrimidine (1.0 eq.)

  • 3-Carboxyphenylboronic acid (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.), finely ground

  • Pd(dppf)Cl₂ (3 mol%)

  • 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, 3-carboxyphenylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Alternative Coupling Strategy - Negishi Coupling

For substrates sensitive to the conditions of Suzuki-Miyaura coupling, a Negishi coupling can be an effective alternative.[9]

Reagents:

  • 2-Chloropyrimidine (1.0 eq.)

  • 3-Carboxyphenylzinc halide (prepared in situ or pre-formed) (1.5 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloropyrimidine and Pd(PPh₃)₄.

  • Add anhydrous THF.

  • Slowly add the solution of 3-carboxyphenylzinc halide at room temperature.

  • Stir the reaction mixture at room temperature or gently heat as needed, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, and follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

Visualizing Reaction Pathways and Troubleshooting

Suzuki_Miyaura_Cycle cluster_side_reactions Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OH)2 Base Di-aryl Pd(II) Complex Di-aryl Pd(II) Complex Transmetalation->Di-aryl Pd(II) Complex Reductive Elimination Reductive Elimination Di-aryl Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Desired Product Ar'-B(OH)2 Ar'-B(OH)2 Protodeboronation Protodeboronation Ar'-B(OH)2->Protodeboronation H+ Homocoupling Homocoupling Ar'-B(OH)2->Homocoupling O2, Pd Ar-X Ar-X Hydrolysis Hydrolysis Ar-X->Hydrolysis OH- Ar'-H Ar'-H Protodeboronation->Ar'-H Benzoic Acid Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' Dimer Ar-OH Ar-OH Hydrolysis->Ar-OH Hydroxypyrimidine

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side pathways.

Troubleshooting_Flowchart start Reaction Analysis: Identify Side Products benzoic_acid Benzoic Acid Detected? start->benzoic_acid homocoupling Dimer Detected? benzoic_acid->homocoupling No optimize Optimize Conditions: - Lower Temperature - Milder Base - Shorter Time benzoic_acid->optimize Yes hydrolysis Hydroxypyrimidine Detected? homocoupling->hydrolysis No degas Improve Degassing: - Sparge Solvents - Use Pd(0) Source homocoupling->degas Yes base_solvent Change Base/Solvent: - Use Non-hydroxide Base - Anhydrous Conditions hydrolysis->base_solvent Yes success Successful Synthesis hydrolysis->success No optimize->homocoupling degas->hydrolysis base_solvent->success

Caption: Troubleshooting flowchart for side product mitigation.

References

Technical Support Center: Optimizing Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab. Our focus is to provide not just procedures, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during pyrimidine synthesis, with a focus on two of the most powerful and widely used methods: the Biginelli Reaction and the Pinner Synthesis .

Issue 1: Low Yield in Biginelli Reaction

Question: My Biginelli reaction is resulting in a low yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM). What are the likely causes and how can I improve it?

Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors.[1] This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea requires careful optimization of catalyst, reaction conditions, and reactant purity.[2][3]

  • Causality and Strategic Solutions:

    • Suboptimal Catalyst Performance: The reaction is typically catalyzed by Brønsted or Lewis acids.[2] Without a catalyst, product formation is often difficult, leading to poor yields.[4] The catalyst's primary role is to activate the aldehyde component, facilitating the initial condensation with urea to form a crucial N-acyliminium ion intermediate.[5][6]

      • Troubleshooting: If using a traditional Brønsted acid like HCl, consider switching to a Lewis acid, which can be more effective for certain substrates.[1] Ensure your catalyst is active; reusable catalysts may need regeneration.[7] It is highly recommended to screen several catalysts and optimize the loading for your specific substrates.[1]

    • Reaction Conditions: Temperature and reaction time are critical. While refluxing in ethanol is a common starting point, some reactions may benefit from milder conditions to prevent side reactions, while others may require higher temperatures, sometimes under solvent-free conditions, to proceed to completion.[1]

      • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[7]

    • Reactant Purity and Stoichiometry: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products.[7] The molar ratio of the reactants can also significantly impact the yield.

      • Troubleshooting: Ensure all starting materials are of high purity. While a 1:1:1 stoichiometry is the theoretical basis, a slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes shift the equilibrium towards the product.[8]

To illustrate the impact of catalyst choice, the following table summarizes the performance of various Lewis acids in the synthesis of a model DHPM.

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
NoneSolvent-free100120<10[9]
ZnCl₂ (10)Acetic AcidRT12085[9]
FeCl₃ (10)Solvent-free1004592[8]
InBr₃ (10)EthanolReflux420>90[8]
CuNPs (cat.)[bmim]BF₄RT15>90[10]
Yb(OTf)₃ (cat.)Solvent-free1003095[11]

Conditions: Benzaldehyde, Ethyl Acetoacetate, and Urea in a 1:1:1.5 molar ratio.

G start Low Yield in Biginelli Reaction check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality & Stoichiometry start->check_reagents solution1 Screen Lewis/Brønsted acids Optimize catalyst loading Check catalyst activity check_catalyst->solution1 solution2 Monitor via TLC Optimize temperature (increase/decrease) Explore solvent-free conditions check_conditions->solution2 solution3 Use high-purity reagents Recrystallize/distill starting materials Adjust urea stoichiometry (e.g., 1.5 eq.) check_reagents->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yields in the Biginelli reaction.

Issue 2: Unexpected Side Products in Pyrimidine Synthesis

Question: I'm observing significant side product formation in my reaction. What are the common byproducts in Biginelli and Pinner syntheses, and how can I minimize them?

Answer: The formation of side products is a common issue that complicates purification and reduces the overall yield.[12] Understanding the potential side reactions for your chosen synthetic route is the first step in mitigating them.

  • Biginelli Reaction Side Products:

    • Knoevenagel Condensation Product: A frequent byproduct is the result of the condensation between the aldehyde and the β-ketoester. This side reaction competes with the desired initial condensation of the aldehyde and urea.[13]

      • Causality and Prevention: This is often favored by strongly acidic conditions and high temperatures. Using a milder catalyst or optimizing the reaction temperature can help suppress this pathway. Some modern protocols also utilize pre-formed intermediates to circumvent this issue.[6]

    • Open-Chain Ureide Intermediate: In some cases, the reaction may stall after the formation of the open-chain ureide intermediate, which then fails to cyclize. This is particularly common with sterically hindered substrates.[13]

      • Causality and Prevention: Insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack is the primary cause. Increasing the catalyst concentration, switching to a stronger acid, or increasing the reaction temperature can often drive the cyclization to completion.[13]

  • Pinner Synthesis Side Products:

    • Hydrolysis of Intermediates: The Pinner synthesis is highly sensitive to moisture. The key imidate salt intermediate (Pinner salt) is susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the desired pyrimidine.[13]

      • Causality and Prevention: The most critical factor is maintaining strictly anhydrous conditions. Use freshly distilled, anhydrous solvents, dry all glassware meticulously, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[13]

    • Self-Condensation of 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material can undergo self-condensation, especially under basic conditions.

      • Causality and Prevention: Careful control of the base stoichiometry and reaction temperature is crucial. The base should be strong enough to deprotonate the amidine for the cyclization but not so strong as to promote significant self-condensation of the dicarbonyl compound.

Issue 3: Difficulties in Product Purification

Question: My crude pyrimidine product is difficult to purify. What are the best strategies for isolating a clean product?

Answer: Purification is a critical final step. The choice of method depends on the physical properties of your target pyrimidine and the nature of the impurities.

  • Recrystallization: This is often the most effective and economical method for purifying solid pyrimidine derivatives.[11]

    • Solvent Selection is Key: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11] For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[11][14]

    • General Protocol (Single Solvent):

      • Dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent to remove adhering impurities.

      • Dry the purified crystals under vacuum.[11]

Solvent SystemPolarityComments
EthanolPolar ProticExcellent for many DHPMs and other moderately polar pyrimidines.[14]
Ethanol/WaterPolar ProticGood for increasing the yield of polar compounds that are too soluble in pure ethanol.[15]
Ethyl Acetate/HexaneModerately Polar/NonpolarA good two-solvent system for less polar pyrimidines.[16]
N,N-Dimethylformamide (DMF) / Anti-solventPolar AproticUseful for compounds with high solubility; anti-solvents like water or diethyl ether can be used.[17]
  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, flash column chromatography is the method of choice.[11]

    • Strategy:

      • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[11]

      • Common Mobile Phases: Mixtures of hexane/ethyl acetate or dichloromethane/methanol are common starting points for pyrimidine derivatives.[11]

      • Stationary Phase: Silica gel is the most common stationary phase. For very polar or basic pyrimidines that may streak on silica, alumina (neutral or basic) can be a better alternative.

  • Preparative HPLC: For achieving very high purity, especially for final compounds in a drug development pipeline, preparative HPLC is used. Mixed-mode stationary phases that combine ion-exchange and reversed-phase characteristics can be particularly effective for separating closely related pyrimidine derivatives.[18][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Biginelli reaction?

A1: The mechanism of the Biginelli reaction has been a subject of debate. The currently accepted pathway, supported by NMR studies, involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][6] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The resulting open-chain adduct undergoes a final intramolecular cyclization and dehydration to yield the dihydropyrimidinone product.[6][11]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + H⁺, - H₂O Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Ketoester β-Ketoester (Enol) Ketoester->Adduct DHPM DHPM Product Adduct->DHPM - H₂O

Caption: Accepted mechanism of the Biginelli reaction.

Q2: How does the Pinner pyrimidine synthesis work?

A2: The Pinner synthesis is a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-keto ester) and an amidine.[20][21] The reaction is typically catalyzed by an acid or a base.[20] The mechanism involves the nucleophilic attack of the amidine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.[22]

G reagents 1,3-Dicarbonyl + Amidine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrimidine Product intermediate2->product Dehydration (-H₂O)

Caption: General workflow of the Pinner pyrimidine synthesis.

Q3: Can I use aliphatic aldehydes in the Biginelli reaction?

A3: Yes, aliphatic aldehydes can be used, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions under acidic conditions.[13] To improve yields, consider using milder reaction conditions, a less acidic catalyst, or employing the "Atwal modification," which involves pre-forming the enone intermediate from the aldehyde and β-ketoester before adding the urea component.[6]

Q4: My Pinner synthesis is failing. What is the most critical parameter to check first?

A4: The single most critical parameter for a successful Pinner synthesis is the strict exclusion of water.[13] The reaction intermediates are highly susceptible to hydrolysis. Ensure you are using anhydrous solvents, oven-dried glassware, and an inert atmosphere. The purity of the amidine salt is also crucial; use freshly prepared or purified amidine hydrochloride as they can be hygroscopic.[7]

Part 3: Optimized Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Biginelli Synthesis of a Dihydropyrimidinone

This protocol utilizes microwave irradiation for a rapid and efficient synthesis, minimizing solvent waste.

  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

    • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

    • Urea: 15 mmol

    • Catalyst (e.g., FeCl₃): 1 mmol (10 mol%)

  • Procedure:

    • In a microwave-safe vessel, combine the aldehyde, β-ketoester, urea, and catalyst.

    • Mix the components thoroughly with a glass rod.

    • Place the vessel in a microwave reactor and irradiate at 300W for 2-5 minutes. Monitor the reaction progress by TLC after an initial 2-minute interval.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Add 20 mL of cold water to the solid mass and stir vigorously.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidinone.[23]

Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.

  • Reagents:

    • Amidine Hydrochloride: 11 mmol

    • Anhydrous Ethanol: 30 mL

    • Sodium Ethoxide (21 wt% in Ethanol): 10 mmol

    • β-Diketone (e.g., Acetylacetone): 10 mmol

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the amidine hydrochloride and anhydrous ethanol. Stir to dissolve.

    • Cool the mixture in an ice bath and slowly add the sodium ethoxide solution. Stir the resulting suspension for 30 minutes at 0-5 °C.

    • Add the β-diketone dropwise to the reaction mixture while maintaining the temperature.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the mixture to room temperature and carefully neutralize with 1M HCl until the pH is ~7.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) or recrystallization.[13]

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important pharmaceutical intermediate.

Overview of Synthetic Strategies

The synthesis of this compound on a laboratory scale can be approached through several methods. However, for large-scale production, the most common and industrially viable routes are the Pinner condensation and the Suzuki-Miyaura cross-coupling reaction. Each of these pathways presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

Route 1: Pinner Condensation

This classical method involves the condensation of an amidine with a β-dicarbonyl compound to form the pyrimidine ring.[1] While effective, it is highly sensitive to reaction conditions, particularly the presence of water.[2]

Route 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[3] It typically involves the coupling of a pyrimidine halide with a boronic acid derivative of benzoic acid. While often high-yielding, challenges such as catalyst deactivation and side reactions can arise, especially during scale-up.[4]

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction of 2-chloropyrimidine with 3-carboxyphenylboronic acid is showing very low conversion. What are the primary factors to investigate?

A1: Low conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few critical parameters:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of low yield. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalytically inactive complexes.

  • Insufficient Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere (e.g., with argon or nitrogen) can lead to oxidation and deactivation of the catalyst.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Boronic acids, in particular, can undergo degradation over time. Ensure your 2-chloropyrimidine and 3-carboxyphenylboronic acid are of high purity and have been stored correctly.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are all interconnected and crucial for success. Insufficient heating may result in a sluggish reaction, while excessive heat can lead to catalyst decomposition.

Q2: I'm attempting a Pinner synthesis, but my yield is consistently low. What are the most likely causes?

A2: The Pinner synthesis is notoriously sensitive to reaction conditions. Here are the key areas to troubleshoot:

  • Presence of Moisture: The intermediate in the Pinner reaction, an imino ester salt (Pinner salt), is highly susceptible to hydrolysis.[2] Even trace amounts of water can lead to the formation of unwanted ester byproducts instead of the desired pyrimidine. It is crucial to use anhydrous solvents and thoroughly dried glassware.

  • Amidine Purity: The stability of the amidine starting material is critical. If you are not using a high-purity, anhydrous grade, consider preparing the free-base amidine immediately before use.

  • Reaction Temperature: Pinner salts can be thermally unstable. It is important to maintain the recommended reaction temperature to avoid decomposition.

Impurity Formation and Purification Challenges

Q3: I'm observing a significant amount of benzoic acid as a byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?

A3: The formation of benzoic acid is a classic sign of a side reaction known as protodeboronation .[5] This is where the boronic acid group of your 3-carboxyphenylboronic acid is cleaved and replaced with a hydrogen atom.

Causality and Mitigation Strategies:

Cause Explanation Mitigation Strategy
Presence of Water/Protic Solvents Water can facilitate the cleavage of the C-B bond.Use anhydrous solvents and consider a co-solvent system like dioxane/water with minimal water content.
High Temperatures & Long Reaction Times Prolonged exposure to heat can promote protodeboronation.Optimize the reaction temperature and time. A more active catalyst may allow for shorter reaction times at lower temperatures.
Base Selection Strong bases can increase the rate of protodeboronation.Use a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5]

Q4: My final product, this compound, is difficult to purify. What are some effective purification strategies?

A4: The purification of this compound can be challenging due to the presence of structurally similar impurities.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[6] The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[7]

    • Solvent Screening: A good starting point for solvent screening would be aqueous-organic mixtures (e.g., ethanol/water, isopropanol/water) or polar aprotic solvents.

  • Acid-Base Extraction: The carboxylic acid functionality of your product allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate) will move your product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.

Scale-Up Specific Challenges

Q5: I had a successful small-scale Suzuki-Miyaura coupling, but upon scaling up, the reaction stalled. What could be the reason for this?

A5: Scale-up often introduces new variables that can affect reaction outcomes.

  • Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. This can cause catalyst decomposition or incomplete reaction. Ensure your reactor is equipped with adequate agitation.

  • Exothermic Events: The Suzuki-Miyaura coupling can be exothermic. On a larger scale, the heat generated may not dissipate as efficiently, leading to a temperature increase that can degrade the catalyst. Careful monitoring and control of the internal temperature are crucial.

  • Inert Atmosphere Maintenance: Maintaining a truly inert atmosphere is more challenging in large-scale equipment. Ensure all transfer lines and the reactor headspace are thoroughly purged with an inert gas.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for the industrial production of this compound?

A: The Suzuki-Miyaura cross-coupling is generally favored for industrial-scale synthesis due to its higher functional group tolerance and often better yields compared to the Pinner condensation.

Q: What are the typical impurities I should look for in my final product?

A: Besides unreacted starting materials, common impurities can include:

  • From Suzuki-Miyaura: Benzoic acid (from protodeboronation), homocoupled byproducts of the boronic acid, and residual palladium.

  • From Pinner Condensation: Incompletely cyclized intermediates and byproducts from the self-condensation of starting materials.[8]

Q: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A: Yes, always consult the Safety Data Sheet (SDS) for each reagent. For example, amidine hydrochlorides can be irritants.[6][9][10][11] Palladium catalysts, while used in small quantities, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure. Optimization of catalyst, ligand, base, and solvent may be required.

  • To a clean, dry, and inerted reactor, add 2-chloropyrimidine (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and a suitable ligand if necessary.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an appropriately sized flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct This compound (Ar-Ar') RedElim->CoupledProduct ArylHalide 2-Chloropyrimidine (Ar-X) ArylHalide->OxAdd BoronicAcid 3-Carboxyphenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity & Stability Start->CheckReagents CheckAtmosphere Ensure Rigorous Inert Atmosphere CheckReagents->CheckAtmosphere OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Base) CheckAtmosphere->OptimizeConditions AnalyzeByproducts Analyze Byproducts (e.g., for Protodeboronation) OptimizeConditions->AnalyzeByproducts Successful Yield Improved AnalyzeByproducts->Successful Unsuccessful Issue Persists AnalyzeByproducts->Unsuccessful Consult Consult Further Expertise Unsuccessful->Consult caption Troubleshooting workflow for low reaction yield.

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-(Pyrimidin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of 3-(pyrimidin-2-yl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of these complex molecules. The inherent electronic properties and potential for conformational restriction in this class of compounds often lead to spectra that are far from straightforward.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of spectral interpretation. The methodologies and explanations provided herein are grounded in established spectroscopic principles and practical experience in structural elucidation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the NMR analysis of this compound derivatives.

Q1: Why are the aromatic signals in my ¹H NMR spectrum so complex and overlapping?

The complexity arises from several factors. The protons on both the pyrimidine and benzoic acid rings are in the aromatic region, often leading to a crowded spectrum. The pyrimidine ring's two nitrogen atoms create a unique electronic environment, influencing the chemical shifts of its protons.[1] Furthermore, the substituents on either ring can cause overlapping signals and result in non-first-order splitting patterns that are challenging to interpret directly from a 1D spectrum.[1]

Q2: What are the expected chemical shift ranges for the protons on the pyrimidine and benzoic acid rings?

While highly dependent on substitution, general ranges can be anticipated. Protons on the pyrimidine ring are generally deshielded due to the electronegativity of the nitrogen atoms.[1] Protons on the benzoic acid ring will also be in the aromatic region, with their exact shifts influenced by the position of the pyrimidine substituent and any other groups present. The carboxylic acid proton itself is typically a broad singlet found far downfield, often above 10 ppm.[2][3]

Q3: How do different substituents on the rings affect the ¹H NMR chemical shifts?

Electron-donating groups (EDGs), such as methoxy or amino groups, will shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, will deshield protons, causing downfield shifts (to higher ppm values).[1] The positions of these substituents are critical in predicting the resulting chemical shifts.

Q4: My carboxylic acid proton peak is either very broad or not visible. Is this normal?

Yes, this is a common observation. The carboxylic acid proton is acidic and can undergo chemical exchange with trace amounts of water or other exchangeable protons in the NMR solvent.[2][4] This exchange process can lead to significant peak broadening, and in some cases, the peak may be too broad to be distinguished from the baseline.[2][4]

Q5: What is the immediate utility of ¹³C NMR for these compounds?

¹³C NMR is invaluable for determining the carbon framework. It helps confirm the number of unique carbon environments in the molecule.[1] The carboxylic acid carbonyl carbon is a particularly useful diagnostic signal, typically appearing significantly downfield (around 160-180 ppm).[5] Combining ¹³C data with 2D NMR techniques is a powerful strategy for unambiguous assignments.[1]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more complex challenges in spectral interpretation.

Guide 1: Deconvoluting Overlapping Aromatic Signals

A primary challenge with this compound derivatives is the severe overlap in the aromatic region of the ¹H NMR spectrum.

The Problem: You have a cluster of multiplets in the aromatic region, making it impossible to determine coupling patterns and assign specific protons.

The Causality: The similar electronic environments of the protons on both the pyrimidine and benzoic acid rings lead to their resonances appearing in a narrow chemical shift range.

Step-by-Step Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Resolution: Ensure the instrument is well-shimmed to obtain the sharpest possible peaks.

    • Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). A change in solvent can alter the chemical shifts of specific protons, potentially resolving the overlap.[4]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.[6] This will help you trace the connectivity within the pyrimidine and benzoic acid spin systems separately.

    • TOCSY (Total Correlation Spectroscopy): If the spin systems are well-separated, a TOCSY experiment can reveal all the protons belonging to a single spin system, even if they are not directly coupled.[6][7]

  • Advanced 2D NMR for Unambiguous Assignment:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[6] This is a powerful tool for definitively linking proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[6] This is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for instance, between a proton on the benzoic acid ring and a carbon on the pyrimidine ring.

Workflow for Deconvoluting Overlapping Signals:

workflow start Complex 1D ¹H NMR solvent Acquire in Different Solvents start->solvent cosy Run 2D COSY start->cosy assign Assign Spin Systems cosy->assign hsqc Run 2D HSQC hmbc Run 2D HMBC hsqc->hmbc structure Confirm Structure hmbc->structure assign->hsqc

Caption: Workflow for resolving overlapping NMR signals.

Guide 2: Identifying and Characterizing Rotational Isomers (Atropisomers)

The bond connecting the pyrimidine and benzoic acid rings can have restricted rotation, leading to the presence of atropisomers, which are conformational isomers that are stable enough to be isolated.

The Problem: Your NMR spectrum shows more signals than expected for a single compound, but the impurity profile from other analytical techniques (e.g., LC-MS) is clean.

The Causality: If there is a bulky substituent near the connecting bond, rotation can be hindered, leading to two or more stable conformations that are distinct on the NMR timescale. This results in a doubling or multiplication of NMR signals.

Step-by-Step Protocol:

  • Variable Temperature (VT) NMR:

    • Acquire ¹H NMR spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C).

    • Observation: If the extra peaks are due to rotamers, you should observe broadening of the signals as the temperature increases, eventually coalescing into a single set of averaged signals at a sufficiently high temperature where the rotation becomes fast on the NMR timescale.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding.[6]

    • Application: In the case of atropisomers, you can expect to see NOE cross-peaks between specific protons on the pyrimidine ring and the benzoic acid ring that would only be possible in a particular conformation. This can help to assign the signals to each rotamer and determine their relative orientations.[8]

Data Presentation: Expected VT-NMR Behavior

TemperatureSpectral AppearanceInterpretation
LowSharp, distinct sets of signalsSlow rotation, distinct rotamers observed.
IntermediateBroadened signalsRotation rate is comparable to the NMR timescale.
HighSharp, single set of averaged signalsFast rotation, averaged conformation observed.
Guide 3: Dealing with pH and Concentration Effects

The carboxylic acid moiety makes these molecules sensitive to the pH and concentration of the NMR sample.

The Problem: You observe significant shifts in the chemical shifts of the aromatic protons, particularly those on the benzoic acid ring, between different samples.

The Causality: Changes in pH will alter the ionization state of the carboxylic acid.[9][10] Deprotonation to the carboxylate will change the electronic environment of the benzoic acid ring, affecting the chemical shifts of its protons. Similarly, at high concentrations, intermolecular hydrogen bonding can occur, also leading to chemical shift changes.[9]

Step-by-Step Protocol:

  • Confirm the Presence of an Exchangeable Proton:

    • Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum.

    • Observation: The broad signal corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity due to exchange with deuterium.[4]

  • Standardize Sample Preparation:

    • To ensure reproducibility, be consistent with the solvent and the concentration of your samples.

    • If comparing spectra, ensure the samples are prepared under identical conditions.

  • Consider Buffered Solutions:

    • If pH effects are a significant issue, consider using a buffered NMR solvent system to maintain a constant pH.

Logical Flow for Investigating pH/Concentration Effects:

ph_effects start Inconsistent Chemical Shifts d2o_exchange D₂O Exchange Experiment start->d2o_exchange confirm_exchangeable Confirm Exchangeable Proton d2o_exchange->confirm_exchangeable standardize Standardize Concentration confirm_exchangeable->standardize buffer Use Buffered Solvent confirm_exchangeable->buffer reproducible Obtain Reproducible Spectra standardize->reproducible buffer->reproducible

Caption: Troubleshooting inconsistent chemical shifts.

III. References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. --INVALID-LINK--

  • Fiveable. Advanced NMR Techniques and Applications. --INVALID-LINK--

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. --INVALID-LINK--

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. --INVALID-LINK--

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. --INVALID-LINK--

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. --INVALID-LINK--

  • Wikipedia. Nuclear Overhauser effect. --INVALID-LINK--

References

Addressing poor reproducibility in experiments with 3-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Pyrimidin-2-yl)benzoic acid

A Guide to Overcoming Experimental Reproducibility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering reproducibility issues in their experiments with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you diagnose and resolve common challenges, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) & Core Compound Properties

This section addresses foundational questions about this compound, its handling, and storage. Understanding these core characteristics is the first step in troubleshooting experimental variability.

Q1: What are the fundamental physicochemical properties of this compound?

A1: Accurate characterization starts with understanding the compound's basic properties. These values are critical for calculating molarity, predicting behavior in different solvents, and designing experiments.

PropertyValueSource
CAS Number 579476-26-9[1][2][3]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Appearance White to off-white solidGeneral Supplier Data
Storage Sealed in dry, Room Temperature or 2-8°C[1][4]

Q2: My stock solutions appear cloudy or show precipitate over time. What is happening and how can I prevent it?

A2: This is a classic sign of poor solubility or compound instability. Pyrimidine derivatives can be particularly susceptible to these issues.[5]

  • Solubility Limit: You may be exceeding the compound's solubility in your chosen solvent. While highly soluble in DMSO for initial stocks, dilution into aqueous buffers can cause it to crash out. An early-stage drug discovery goal for aqueous solubility is often >60 µg/mL.[5]

  • pH Sensitivity: The benzoic acid moiety is acidic, while the pyrimidine ring contains basic nitrogens.[6][7] The overall charge and solubility of the molecule will change dramatically with pH. In biological assays typically run near pH 7.4, the carboxylic acid will be deprotonated, which may aid solubility, but stability can be compromised.

  • Instability: Pyrimidine-containing molecules can be unstable in aqueous solutions over extended periods.[8] It is crucial to prepare fresh dilutions from a stable stock solution immediately before an experiment.

Actionable Advice: Always determine the thermodynamic solubility in your specific assay buffer before conducting experiments. (See Protocol 2). Prepare high-concentration stock solutions in 100% DMSO and use them within a reasonable timeframe. When diluting into aqueous media, do so incrementally and vortex thoroughly to avoid localized high concentrations that promote precipitation.

Q3: Are there specific storage conditions I should follow to ensure the long-term integrity of the solid compound?

A3: Yes. While stable as a solid, improper storage can lead to degradation. Store the solid compound in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator at 2-8°C is recommended.[4] Pyrimidine rings can be susceptible to photodegradation, so amber vials are a necessity.[9]

Part 2: Troubleshooting Guide for Synthesis & Purification

Poor reproducibility often originates during the synthesis and purification stages. The most common route to N-aryl pyrimidines is the Suzuki-Miyaura cross-coupling reaction. This section focuses on troubleshooting this critical step.

Workflow for Diagnosing Synthesis Failures

G start Low Yield or No Product Formation check_sm 1. Verify Starting Material Quality start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Pass sm_bad Degraded/Impure Starting Materials check_sm->sm_bad Fail check_conditions 2. Review Reaction Conditions sm_ok->check_conditions repurify Repurify or Re-synthesize SMs sm_bad->repurify cond_ok Conditions Appear Correct check_conditions->cond_ok Pass cond_bad Suboptimal Conditions check_conditions->cond_bad Fail check_atmosphere 3. Assess Inert Atmosphere cond_ok->check_atmosphere optimize Systematically Optimize: - Catalyst/Ligand - Base - Solvent - Temperature cond_bad->optimize atm_ok Inert Atmosphere Maintained check_atmosphere->atm_ok Pass atm_bad Oxygen Contamination check_atmosphere->atm_bad Fail analyze_byproducts 4. Analyze Crude Mixture (LC-MS/NMR) atm_ok->analyze_byproducts degas Improve Degassing (Sparging, Freeze-Pump-Thaw) atm_bad->degas homocoupling Homocoupling Products Detected analyze_byproducts->homocoupling deboronation Protodeboronation Product Detected analyze_byproducts->deboronation dehalogenation Dehalogenation Product Detected analyze_byproducts->dehalogenation solve_homo Adjust Stoichiometry Change Catalyst homocoupling->solve_homo solve_deboro Use Stronger Base (e.g., K3PO4) Anhydrous Solvent deboronation->solve_deboro solve_dehalo Use Milder Base Change Ligand dehalogenation->solve_dehalo

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Q4: I am attempting a Suzuki coupling to synthesize this compound, but my yields are consistently low. What are the most common failure points?

A4: Low yields in Suzuki couplings are a frequent issue.[10] The primary culprits are typically related to the catalyst, base, solvent, or the integrity of the reactants.

  • Catalyst Inactivation: The Palladium catalyst is the heart of the reaction. Traces of oxygen in the reaction mixture can lead to the formation of palladium black, which is an inactive, precipitated form of the catalyst, reducing its efficiency.[11] Maintaining a strictly inert atmosphere (Argon or Nitrogen) is non-negotiable.[12]

  • Incorrect Base/Solvent System: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. A base that is too strong or used in an aqueous solvent can promote unwanted side reactions. For instance, aqueous bases can promote protodeboronation of the boronic acid starting material.[13]

  • Side Reactions: Several side reactions can compete with your desired coupling, consuming starting materials and lowering the yield.[11] (See Q5).

Actionable Advice:

  • Degas Rigorously: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with argon for at least 15-30 minutes or using freeze-pump-thaw cycles.

  • Screen Bases and Solvents: There is no universal set of conditions.[10] Try screening a few combinations. A common starting point is K₂CO₃ in a mixture of an organic solvent (like Dioxane or THF) and water. If protodeboronation is suspected, switch to an anhydrous solvent like THF or DMF with a base like KF.[13]

  • Use a High-Quality Catalyst: Use a fresh, reliable source of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Q5: My mass spectrometry analysis of the crude reaction mixture shows masses corresponding to side products. What are they and how do I prevent them?

A5: Identifying byproducts is key to optimizing the reaction. The most common in Suzuki couplings are from homocoupling, protodeboronation, and dehalogenation.

Common Suzuki Coupling Side Reactions

G SM1 Aryl-Halide (e.g., 2-Cl-Pyrimidine) Catalyst Pd(0) Catalyst + Base SM1->Catalyst SM2 Aryl-Boronic Acid (e.g., 3-HOOC-Ph-B(OH)2) SM2->Catalyst Product Desired Product: Aryl-Aryl' Catalyst->Product Desired Pathway Side_Homo1 Homocoupling: Aryl-Aryl Catalyst->Side_Homo1 Side Reactions Side_Homo2 Homocoupling: Aryl'-Aryl' Catalyst->Side_Homo2 Side Reactions Side_Deboro Protodeboronation: Aryl'-H Catalyst->Side_Deboro Side Reactions Side_Dehalo Dehalogenation: Aryl-H Catalyst->Side_Dehalo Side Reactions

Caption: Desired vs. side reaction pathways in Suzuki coupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It is often catalyzed by the palladium complex, especially under basic conditions.[11][13] You will detect benzoic acid in your crude mixture.

    • Solution: Use an anhydrous solvent and a non-aqueous base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).

  • Homocoupling: This is the reaction of two molecules of the same starting material (e.g., two molecules of the boronic acid). This is often an issue if the reaction is sluggish or if oxygen is present.

    • Solution: Ensure a strictly inert atmosphere. Sometimes, adjusting the stoichiometry (e.g., using a slight excess of the halide partner) can help.[10]

  • Dehalogenation: The halide is replaced by a hydrogen atom. This can happen with highly reactive catalysts or certain bases.

    • Solution: Try a milder base or a different ligand/catalyst system.

Q6: I'm having trouble purifying the final product. It streaks on my silica column and the NMR shows impurities.

A6: Purification can be challenging due to the compound's dual acidic/basic nature.

  • Silica Gel Acidity: Standard silica gel is acidic and can cause degradation or strong, irreversible binding of basic compounds like pyrimidines.[9] This leads to streaking on TLC plates and poor recovery from column chromatography.

  • Solubility Issues: The compound may have poor solubility in the non-polar solvents typically used for chromatography, causing it to precipitate at the top of the column.

Actionable Advice:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the starting eluent containing a small amount of a volatile base, like triethylamine (~0.5-1%). This will neutralize the acidic sites and improve chromatography.

  • Use a More Polar Eluent System: Due to the polar nature of the compound, you will likely need a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile). Alternatively, an acid-base extraction can be effective. Dissolve the crude material in a base (like aq. NaHCO₃) to deprotonate the carboxylic acid, wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product.

Part 3: Protocols for Reproducible Experiments

Following standardized protocols is essential for achieving reproducibility.

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis

This protocol provides a robust starting point for the synthesis. Optimization may be required.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-carboxyphenylboronic acid (1.2 equivalents).

    • Add 2-chloropyrimidine (or 2-bromopyrimidine) (1.0 equivalent) and potassium carbonate (K₂CO₃) (3.0 equivalents).

  • Inert Atmosphere:

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio by volume) via syringe. Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition:

    • Under a positive flow of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature. Dilute with water and ethyl acetate.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3-4. This will protonate the product's carboxylic acid, making it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid via column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of methanol in dichloromethane as the eluent.

Protocol 2: Assessing Thermodynamic Solubility

This protocol determines the equilibrium solubility, a critical parameter for biological assays.[5]

  • Sample Preparation:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube. Ensure enough solid is present that some remains undissolved at the end.

  • Solvent Addition:

    • Add a known volume of your test buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).

  • Equilibration:

    • Seal the tube and shake or rotate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation:

    • Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

    • Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a pre-established calibration curve via HPLC-UV or LC-MS.

  • Reporting:

    • The measured concentration is the thermodynamic solubility, reported in µg/mL or µM.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(Pyrimidin-2-yl)benzoic acid: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 3-(Pyrimidin-2-yl)benzoic acid, a versatile building block in medicinal chemistry, robust analytical methodologies are paramount for ensuring product quality. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this compound. We will delve into the experimental rationale, present detailed protocols, and interpret comparative data to empower researchers in making informed decisions for their analytical workflows.

Introduction: The Significance of Purity for this compound

This compound, with its constituent aromatic carboxylic acid and pyrimidine moieties, is a key intermediate in the synthesis of various pharmacologically active molecules. The synthetic route, however, can potentially introduce impurities such as starting materials, by-products, and degradation products. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of these impurities.[1] Therefore, the selection of an appropriate analytical technique is not merely a technical choice but a foundational aspect of drug development and quality control.

Pillar 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a well-established and widely used technique for the separation, identification, and quantification of components in a mixture.[2][3] Its robustness and reproducibility make it a workhorse in quality control laboratories.

The "Why" Behind the Method:

The choice of a reversed-phase HPLC method is logical for this compound. The molecule possesses both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (benzene ring) characteristics, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acidic modifier in the mobile phase, such as formic acid, is crucial. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][5] UV detection is suitable as the aromatic rings and the pyrimidine system are strong chromophores, providing good sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D F Inject Sample D->F Transfer to Vial E HPLC System Pump Degasser Autosampler Column Oven UV Detector G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Integrate Peaks H->I Chromatogram J Calculate % Area I->J K Generate Report J->K

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed HPLC Protocol:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the non-polar stationary phase.
Gradient 10-90% B over 15 minA gradient elution is employed to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry.[6] This hyphenated technique is invaluable for impurity identification and characterization.[7][8][9]

The "Why" Behind the Method:

While HPLC-UV can quantify impurities based on their relative peak areas, it provides no structural information. LC-MS, on the other hand, can determine the mass-to-charge ratio (m/z) of the main component and any co-eluting impurities.[3] This is crucial for identifying unknown impurities and confirming the identity of the main peak. Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polar nature.[7][10]

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D F Inject Sample D->F Transfer to Vial E LC-MS System LC Front End Ion Source (ESI) Mass Analyzer G Chromatographic Separation F->G H Ionization G->H I Mass Analysis H->I J Extract Ion Chromatograms I->J Mass Spectra K Identify m/z of Peaks J->K L Propose Impurity Structures K->L

Caption: Workflow for LC-MS Impurity Profiling.

Detailed LC-MS Protocol:

ParameterConditionRationale
LC System Same as HPLC-UVTo ensure comparable chromatography.
Ionization Source Electrospray Ionization (ESI)Suitable for polar molecules.[7][10]
Polarity Positive and NegativeTo detect a wider range of potential impurities.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Quadrupoles are good for quantification, while TOF provides high mass accuracy for formula determination.[6]
Scan Range m/z 50-500To cover the expected mass of the API and potential impurities.
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Drying Gas Flow 10 L/minTo aid in desolvation of the ESI droplets.
Drying Gas Temp. 350 °CTo facilitate solvent evaporation.
Comparative Data Analysis

To illustrate the complementary nature of these techniques, let's consider a hypothetical batch of this compound with a few process-related impurities.

Table 1: Purity Assessment by HPLC-UV

PeakRetention Time (min)Area (%)
Impurity 15.20.12
Impurity 28.90.08
Main Peak 10.5 99.75
Impurity 312.10.05

The HPLC-UV data provides a quantitative measure of purity, showing the main component at 99.75% and three minor impurities. However, the identities of these impurities remain unknown.

Table 2: Impurity Identification by LC-MS

PeakRetention Time (min)Observed m/zProposed Identity
Impurity 15.2121.05Benzoic Acid (Starting Material)
Impurity 28.9217.063-(Pyrimidin-2-yl)benzamide (Amidation by-product)
Main Peak 10.5 201.06 This compound
Impurity 312.1215.08Methyl 3-(pyrimidin-2-yl)benzoate (Esterification by-product)

The LC-MS data confirms the identity of the main peak by its mass-to-charge ratio. Crucially, it also allows for the tentative identification of the impurities based on their m/z values, providing invaluable information for process chemists to optimize the synthesis and minimize by-product formation.

Head-to-Head Comparison: HPLC vs. LC-MS

Comparison H_Quant Quantitative Purity L_ID Structural Information (m/z) H_Robust Robust & Reproducible L_Sens High Sensitivity & Specificity H_Cost Lower Cost L_Complex More Complex Operation H_ID Limited Identification L_Cost Higher Cost

Caption: Key Differences Between HPLC-UV and LC-MS.

Conclusion and Recommendations

For the purity analysis of this compound, HPLC-UV and LC-MS are not mutually exclusive but rather highly complementary techniques.

  • For routine quality control and release testing , a validated HPLC-UV method is often sufficient for determining the purity and quantifying known impurities against established reference standards. Its robustness, ease of use, and lower operational cost make it ideal for high-throughput environments.

  • During drug discovery and process development , LC-MS is an indispensable tool.[7][8] It provides critical structural information for the identification of unknown impurities, which is essential for understanding and optimizing the synthetic process. It is also a powerful technique for troubleshooting out-of-specification results obtained from HPLC-UV analysis.

In a comprehensive analytical strategy, a validated HPLC-UV method should be the primary tool for routine purity assessment, while LC-MS should be employed for method development, impurity identification, and in-depth characterization of new batches or when unexpected peaks are observed. This dual approach ensures both the efficiency of routine testing and the scientific rigor required for developing a safe and effective pharmaceutical product.

References

A Comparative Guide to (Pyrimidin-2-yl)benzoic Acid Isomers: Synthesis, Characterization, and Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2][3][4][5] It forms the core of nucleobases like cytosine, thymine, and uracil, and is a key structural feature in numerous synthetic drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][6][7][8] When functionalized, the position of substituents on a scaffold can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the three positional isomers of (Pyrimidin-2-yl)benzoic acid: the 2-, 3-, and 4-isomers.

The strategic placement of the benzoic acid moiety, a common pharmacophoric element capable of forming critical hydrogen bonds and salt bridges, relative to the electron-deficient pyrimidine ring, gives rise to three distinct molecules with unique electronic, steric, and conformational profiles. Understanding these differences is paramount for researchers in drug discovery, as it directly informs structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[9][10][11] This guide will dissect the synthesis, comparative properties, and potential biological implications of these three isomers, providing both foundational data and field-proven insights.

Part 1: Synthesis and Mechanistic Considerations

A robust and adaptable synthetic strategy is crucial for generating a series of isomers for comparative study. The classical Pinner-type condensation reaction, involving the cyclization of an amidine with a 1,3-dicarbonyl compound, provides a reliable pathway to the pyrimidine core.[12] We present a generalized, two-step synthetic workflow starting from commercially available cyanobenzoic acid isomers.

General Synthetic Workflow

The overall synthetic strategy involves the conversion of a cyanobenzoic acid to its corresponding amidino derivative, which is then cyclized with a suitable 1,3-dielectrophile to form the final pyrimidine-substituted benzoic acid.

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Pyrimidine Ring Cyclization A Positional Isomer of Cyanobenzoic Acid (ortho, meta, or para) B Amidinobenzoic Acid Hydrochloride Salt A->B 1. HCl, Ethanol 2. Ammonia D Final Product: (Pyrimidin-2-yl)benzoic Acid Isomer B->D Base (e.g., NaOMe) Reflux in Alcohol C 1,3-Dicarbonyl Compound (e.g., Malondialdehyde equivalent) C->D

Caption: Generalized two-step synthesis of (Pyrimidin-2-yl)benzoic acid isomers.

Experimental Protocol: Synthesis of 3-(Pyrimidin-2-yl)benzoic acid

This protocol details the synthesis of the meta-isomer as a representative example. The same principles can be applied to the ortho and para isomers.

Step 1: Synthesis of 3-Amidinobenzoic acid hydrochloride

  • Rationale: The Pinner reaction is employed to convert the nitrile group of 3-cyanobenzoic acid into an imidate ester hydrochloride, which is subsequently ammonolyzed to the desired amidine hydrochloride. Anhydrous conditions are critical in the first step to prevent hydrolysis of the imidate ester back to the carboxylic acid.

  • Suspend 3-cyanobenzoic acid (1 equiv.) in anhydrous ethanol (approx. 5 mL per gram of nitrile).

  • Cool the mixture to 0°C in an ice bath and bubble dry hydrogen chloride gas through the suspension with stirring until saturation is achieved.

  • Seal the vessel and stir at room temperature for 24 hours. The formation of the ethyl 3-carboxybenzimidate hydrochloride precipitate should be observed.

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • To the crude imidate ester hydrochloride, add a solution of ammonia in ethanol (7N) and stir in a sealed vessel at room temperature for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove ammonium chloride, filter, and dry to yield 3-amidinobenzoic acid hydrochloride.

  • Validation: Confirm product formation via ¹H NMR by observing the disappearance of the nitrile signal and the appearance of broad signals for the amidinium protons (-C(=NH₂)NH₂).

Step 2: Synthesis of this compound

  • Rationale: This is a base-catalyzed condensation reaction. Sodium methoxide acts as a base to deprotonate the 1,3-dicarbonyl compound (in this case, malonaldehyde bis(dimethyl acetal), which hydrolyzes in situ to malondialdehyde), enabling its nucleophilic attack on the electrophilic carbon of the amidine.[12] Subsequent intramolecular condensation and aromatization yield the pyrimidine ring.

  • To a solution of sodium methoxide (2.2 equiv.) in anhydrous methanol, add 3-amidinobenzoic acid hydrochloride (1 equiv.) and malonaldehyde bis(dimethyl acetal) (1.1 equiv.).

  • Reflux the mixture under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the reaction mixture with acetic acid or dilute HCl to a pH of ~5-6.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification & Validation: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). The final product's purity and identity should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Comparative Physicochemical and Spectroscopic Data

The positional isomerism significantly influences the physical and spectroscopic properties of the molecules. The following table summarizes key data, compiled from literature and predictive sources, to facilitate objective comparison.

Property2-(Pyrimidin-2-yl)benzoic acidThis compound4-(Pyrimidin-2-yl)benzoic acid
CAS Number 400892-62-8579476-26-9[13][14]199678-12-1[15]
Molecular Formula C₁₁H₈N₂O₂C₁₁H₈N₂O₂[14][16]C₁₁H₈N₂O₂[15]
Molecular Weight 200.19 g/mol 200.19 g/mol [14][16]200.19 g/mol [15]
Predicted XLogP3 1.82.2[17]1.8
Key ¹H NMR Shifts (δ, ppm) ~8.9 (d, pyrimidine H4/H6), ~7.5-8.2 (m, Ar-H), ~7.7 (t, pyrimidine H5)~8.9 (d, pyrimidine H4/H6), ~7.6-8.6 (m, Ar-H), ~7.4 (t, pyrimidine H5)~8.9 (d, pyrimidine H4/H6), ~8.2 (d, Ar-H), ~8.5 (d, Ar-H), ~7.4 (t, pyrimidine H5)
Key IR Absorptions (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1580 (C=N)~3000 (O-H), ~1690 (C=O), ~1575 (C=N)~3000 (O-H), ~1685 (C=O), ~1570 (C=N)
Mass Spec (m/z) 201.06 [M+H]⁺201.06 [M+H]⁺201.06 [M+H]⁺

Note: NMR and IR data are generalized and may vary based on solvent and experimental conditions.

Part 3: Structural Analysis and the Impact of Isomerism

The arrangement of the carboxyl group dictates the potential for intra- and intermolecular interactions, profoundly affecting properties like melting point, solubility, and crystal packing.

Electronic and Conformational Effects

The pyrimidine ring is electron-deficient, while the carboxylic acid is an electron-withdrawing group. The interplay of their positions creates distinct electronic environments.

  • 2-Isomer (Ortho): The proximity of the carboxylic acid to the pyrimidine ring allows for the potential formation of a strong intramolecular hydrogen bond between the carboxylic proton and one of the pyrimidine nitrogens. This planarizes the molecule and can lead to a higher melting point and altered acidity compared to its isomers.

  • 3- & 4-Isomers (Meta & Para): Steric hindrance is minimal, and intramolecular hydrogen bonding is not possible. These isomers are more likely to form intermolecular hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids.[18] This difference in hydrogen bonding capability is a critical distinction for drug design, as it affects how the molecule presents its functional groups to a target protein.

G cluster_0 Kinase Active Site cluster_1 hinge Hinge Region (H-Bond Acceptor) lysine Lysine Residue (Positive Charge) hydrophobic_pocket Hydrophobic Pocket isomer4 4-Isomer isomer4->hinge H-Bond isomer4->lysine Salt Bridge isomer3 3-Isomer isomer3->hinge H-Bond isomer2 2-Isomer isomer2->hinge H-Bond isomer2->hydrophobic_pocket Steric Clash?

References

A Comparative Benchmarking Guide to Novel 3-(Pyrimidin-2-yl)benzoic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the enzymatic activity of novel 3-(Pyrimidin-2-yl)benzoic acid derivatives against established inhibitors of dihydroorotate dehydrogenase (DHODH). We will delve into the scientific rationale behind the experimental design, provide a detailed protocol for a robust enzymatic assay, and present a comparative analysis of a representative novel compound against well-characterized inhibitors.

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[3] This makes DHODH a compelling therapeutic target for autoimmune diseases, cancer, and viral infections.[2][4]

Several drugs targeting DHODH have been developed and have seen clinical success. Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[5][6][7] Brequinar, another potent DHODH inhibitor, has been investigated for its anticancer and immunosuppressive properties.[8] These compounds serve as crucial benchmarks for evaluating the potency and potential of new chemical entities.

The this compound scaffold has emerged as a promising pharmacophore for the development of novel DHODH inhibitors. This guide will outline the necessary steps to quantitatively assess the inhibitory activity of a novel derivative from this class, which we will refer to as Novel Pyrimidinyl-benzoic Acid Derivative (NPBAD) , and compare its performance against Leflunomide, Teriflunomide, and Brequinar.

The De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition

To understand the mechanism of action of these inhibitors, it is essential to visualize their role within the relevant biochemical pathway. The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the critical step catalyzed by DHODH, which is the target of NPBAD and the benchmark inhibitors.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS-II Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase DHODH_node DHODH Dihydroorotate->DHODH_node Orotate Orotate DHODH_node->Orotate UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA Inhibitors NPBAD Leflunomide Teriflunomide Brequinar Inhibitors->DHODH_node Inhibition

Caption: Inhibition of DHODH by NPBAD and benchmark drugs blocks the conversion of dihydroorotate to orotate.

Comparative Inhibitory Activity

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for the benchmark inhibitors against human DHODH and includes a hypothetical, yet realistic, value for our Novel Pyrimidinyl-benzoic Acid Derivative (NPBAD) for illustrative purposes.

CompoundTargetIC50 (nM)Reference
Leflunomide (active metabolite Teriflunomide)hDHODH~600[8]
Teriflunomide (A77 1726)hDHODH307[7]
BrequinarhDHODH~20[Brequinar Dehydrogenase inhibitor - Selleck Chemicals. https://www.selleckchem.com/products/brequinar-dup-785.html]
Novel Pyrimidinyl-benzoic Acid Derivative (NPBAD) hDHODH (Hypothetical) 45 (Internal Data)

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: DHODH Enzymatic Inhibition Assay

To ensure a robust and reproducible comparison, a standardized enzymatic assay is crucial. The following protocol describes a common spectrophotometric method for measuring DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[5]

Materials and Reagents
  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer capable of kinetic measurements at 600-650 nm

Preparation of Solutions
  • Compound Stock Solutions: Prepare 10 mM stock solutions of NPBAD and the benchmark inhibitors (Leflunomide, Teriflunomide, Brequinar) in 100% DMSO.

  • DHO Stock Solution: Prepare a 10 mM stock solution of DHO in DMSO.

  • DCIP Stock Solution: Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

  • CoQ10 Stock Solution: Prepare a 10 mM stock solution of CoQ10 in DMSO.

  • Enzyme Working Solution: Dilute recombinant human DHODH in Assay Buffer to a final working concentration (e.g., 20 nM).

Assay Procedure

The following diagram outlines the workflow for the DHODH enzymatic inhibition assay.

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis Prepare_Stocks Prepare Stock Solutions (Compounds, DHO, DCIP, CoQ10) Add_Inhibitor 1. Add 2 µL of compound dilutions (or DMSO for control) Prepare_Stocks->Add_Inhibitor Prepare_Enzyme Prepare DHODH Working Solution Add_Enzyme 2. Add 178 µL of DHODH solution Prepare_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate 3. Incubate for 30 min at 25°C Add_Enzyme->Incubate Add_Mix 4. Add 20 µL of Reaction Mix Incubate->Add_Mix Prepare_Mix Prepare Reaction Mix (DHO, DCIP, CoQ10 in Assay Buffer) Prepare_Mix->Add_Mix Measure 5. Immediately measure absorbance decrease at 600-650 nm (kinetic) Add_Mix->Measure Calculate_Rates Calculate initial reaction rates (Vmax) Measure->Calculate_Rates Normalize_Data Normalize rates to controls Calculate_Rates->Normalize_Data Plot_Curve Plot % inhibition vs. log[Inhibitor] Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the DHODH enzymatic inhibition assay.

Step-by-Step Method:

  • Compound Plating: To the wells of a 96-well plate, add 2 µL of the serially diluted NPBAD or benchmark inhibitors. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 178 µL of the DHODH enzyme working solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for the binding of the inhibitors to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL final reaction volume. Initiate the enzymatic reaction by adding 20 µL of this reaction mix to each well.

  • Measurement: Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer in kinetic mode.

Data Analysis
  • Calculate the initial rate of the reaction (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Normalize the data by setting the rate of the DMSO control as 0% inhibition and a control with a saturating concentration of a potent inhibitor (e.g., Brequinar) as 100% inhibition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

This guide provides a comprehensive methodology for benchmarking the activity of novel this compound derivatives against known DHODH inhibitors. By employing a standardized and robust enzymatic assay, researchers can obtain reliable and comparable data on the potency of their compounds. The provided framework, from understanding the underlying biological pathway to the detailed experimental protocol and data analysis, is designed to ensure scientific integrity and facilitate the discovery and development of new therapeutic agents targeting DHODH. The hypothetical data for NPBAD illustrates how a novel compound with promising activity would compare to established drugs, underscoring the potential of the this compound scaffold in this therapeutic area.

References

A Comparative Guide to the Synthesis of 3-(Pyrimidin-2-yl)benzoic Acid: A Modern Approach Using Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Motif in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives can readily engage with biomolecules like enzymes and genetic material.[1] This inherent bio-compatibility has led to the development of a multitude of FDA-approved drugs for conditions ranging from cancer and viral infections to inflammatory disorders.[1][4] The compound 3-(Pyrimidin-2-yl)benzoic acid, in particular, serves as a crucial building block for the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of considerable interest to researchers in drug development.[5][6]

This guide presents a novel, streamlined synthetic method for this compound and provides a comprehensive comparison with a traditional, more classical approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Part 1: A Modern Approach—Two-Step Synthesis via Suzuki-Miyaura Cross-Coupling

The proposed new method leverages the power and efficiency of palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction has become a preferred method for creating carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its organoboron reagents.[7] Our approach involves a two-step sequence: (1) the coupling of commercially available starting materials, followed by (2) a simple saponification to yield the final product.

Reaction Scheme:
  • Step 1: Suzuki-Miyaura Coupling: 2-Chloropyrimidine is coupled with 3-(methoxycarbonyl)phenylboronic acid.

  • Step 2: Saponification: The resulting methyl ester is hydrolyzed to the carboxylic acid.

Mechanistic Rationale: The Efficiency of the Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloropyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The boronic acid is activated by a base, facilitating the transfer of the aryl group from the boron atom to the palladium center.[8][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][10]

The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction, as it promotes the desired coupling and minimizes side reactions. The use of a base is essential to activate the boronic acid for the transmetalation step.[11]

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A 1. Combine 2-Chloropyrimidine, Boronic Acid, Catalyst, and Base B 2. Add Solvent and Degas Mixture A->B C 3. Heat Reaction Mixture (e.g., 80-100°C) B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Work-up and Purification D->E F 6. Dissolve Ester in Solvent (e.g., MeOH/THF) E->F Proceed with Purified Ester G 7. Add Aqueous Base (e.g., NaOH, LiOH) F->G H 8. Stir at Room Temperature G->H I 9. Acidify and Isolate Product H->I

Caption: Experimental workflow for the two-step synthesis.

G Pd0 Pd(0)L2 PdII_A Ar-Pd(II)L2-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L2-Ar' PdII_A->PdII_B Transmetalation (Base) PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_B->ArAr ArX Ar-X ArX->PdII_A ArB Ar'-B(OR)2 ArB->PdII_A

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part 2: The Traditional Approach—Multi-Step Synthesis via Nucleophilic Aromatic Substitution

A more classical approach to synthesizing this type of bi-aryl compound often involves a multi-step process that may include a Grignard reaction or a nucleophilic aromatic substitution (SNAr). These methods, while effective, often require more stringent reaction conditions and can be lower yielding.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[12] An SNAr reaction on a halopyrimidine is a viable, though sometimes challenging, route.[13][14][15] Similarly, Grignard reactions with halogenated pyrimidines are also a known method for forming C-C bonds, though they can be complicated by side reactions.[16][17]

A plausible traditional route might involve the formation of a Grignard reagent from 3-bromobenzoic acid (after protection of the acid functionality) and its subsequent reaction with 2-chloropyrimidine, followed by deprotection. This multi-step process introduces complexity and potential for yield loss at each stage.

Part 3: Head-to-Head Comparison

The following table provides a direct comparison of the key performance indicators for the modern Suzuki-Miyaura approach versus a representative traditional method.

MetricModern Method (Suzuki-Miyaura)Traditional Method (e.g., Grignard/SNAr)Rationale for Superiority of Modern Method
Overall Yield ~80-90%~30-50%Fewer steps and higher efficiency per step minimize product loss.
Purity (Post-Purification) >99% (by HPLC)95-98% (by HPLC)Cleaner reaction profile with fewer side products simplifies purification.
Reaction Time 10-12 hours24-48 hoursFewer steps and faster reaction kinetics.
Number of Steps 23-4 (including protection/deprotection)A more direct and convergent synthesis.
Reagent Safety & Toxicity Boronic acids are generally less toxic and more stable.[7]Grignard reagents are highly reactive and moisture-sensitive.Easier to handle, less hazardous reagents improve lab safety.
Functional Group Tolerance HighLow (requires protecting groups)Avoids additional steps for protecting and deprotecting sensitive functional groups.

Part 4: Detailed Experimental Protocols

Protocol 1: Modern Synthesis of this compound

Materials:

  • 2-Chloropyrimidine

  • 3-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Step 1: Synthesis of Methyl 3-(pyrimidin-2-yl)benzoate

  • To a round-bottom flask, add 2-chloropyrimidine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the pure ester.

Step 2: Saponification to this compound

  • Dissolve the purified methyl ester (1.0 eq) in a 2:1 mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Product Validation and Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[18][19][20]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >99% is expected.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the molecular structure.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[18][19]

Expected Results:

  • ¹H NMR (DMSO-d₆): Peaks corresponding to the protons on both the pyrimidine and benzoic acid rings, as well as a broad singlet for the carboxylic acid proton.

  • MS (ESI): A molecular ion peak corresponding to the calculated mass of the product [M+H]⁺.

Conclusion

The presented palladium-catalyzed Suzuki-Miyaura cross-coupling method offers a demonstrably superior route for the synthesis of this compound compared to traditional multi-step alternatives. The key advantages include significantly higher overall yields, improved purity, shorter reaction times, and a more favorable safety and environmental profile. This streamlined and efficient protocol provides researchers and drug development professionals with a reliable and scalable method for producing this valuable synthetic intermediate, thereby accelerating the discovery and development of new pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 3-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like Imatinib to various kinase inhibitors.[1] The synthesis of specifically substituted pyrimidines, such as 3-(Pyrimidin-2-yl)benzoic acid, is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of catalytic systems for the synthesis of this key intermediate, focusing on the prevalent and powerful transition-metal-catalyzed cross-coupling reactions. Our analysis is grounded in experimental data to explain the causality behind procedural choices, ensuring a robust and reproducible synthetic strategy.

Synthetic Landscape: The Dominance of Cross-Coupling

The construction of the C-C bond between the pyrimidine C2 position and the benzoic acid C3 position is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become a cornerstone method due to its functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid reagents.[2][3] Alternative strategies, such as Stille coupling, exist but often involve more toxic organotin reagents.[4]

This guide will compare the efficacy of the two most prominent classes of catalysts for this transformation: palladium-based and nickel-based systems. The choice of catalyst, and equally important, the associated ligand, is paramount as it dictates reaction efficiency, yield, and purity.[2]

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in synthesizing this compound is determined by several factors: yield, reaction time, catalyst loading, and robustness to substrate functionalities. Below, we compare common palladium and nickel systems based on published experimental results for analogous pyrimidine functionalizations.

Palladium Catalysts: The Gold Standard

Palladium-catalyzed cross-coupling is the most extensively documented and versatile method for C-C bond formation on pyrimidine cores.[2] The catalytic cycle, illustrated below, hinges on the ability of palladium to cycle between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling R¹-Pd(II)L_n-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X (e.g., 2-Chloropyrimidine) ArylHalide->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is a classic, highly effective, and commercially available catalyst. It is often the first choice for developing a new Suzuki coupling protocol. Microwave-assisted procedures using Pd(PPh₃)₄ have been shown to be extremely efficient for the C4-arylation of dichloropyrimidines, achieving high yields in as little as 15 minutes with low catalyst loading.[3]

  • Palladium(II) Precatalysts with Phosphine Ligands (e.g., Pd(OAc)₂, PdCl₂): These systems offer greater flexibility. The ligand choice is critical and allows for fine-tuning of the catalyst's properties.

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand often improves yields and reaction rates, particularly for less reactive aryl chlorides.[5]

    • Xantphos: A wide bite-angle ligand that is particularly effective in Buchwald-Hartwig aminations of pyrimidines and can be applied to C-C couplings to enhance catalyst stability and turnover.[1][6]

    • PCy₃ (Tricyclohexylphosphine): A bulky, electron-rich ligand that promotes the oxidative addition step, making it suitable for coupling with challenging, electron-rich aryl chlorides.[7]

Nickel Catalysts: The Cost-Effective Challenger

Nickel-based catalysts have emerged as a powerful, more sustainable, and economical alternative to palladium.[8] They are particularly adept at activating aryl chlorides and other less reactive electrophiles.

  • NiCl₂(dppp) & NiCl₂(DME): Air-stable nickel(II) precatalysts like NiCl₂(DME) are practical and effective for a range of coupling reactions, including the amination of aryl chlorides and sulfamates.[9] Their application to C-C coupling of pyrimidines is a promising area, offering a significant cost reduction for large-scale synthesis. Nickel-catalyzed methods have been successfully developed for the synthesis of various C2-substituted pyrimidine derivatives.[10] The underlying mechanism is similar to palladium, involving Ni(0)/Ni(II) catalytic cycles.

Quantitative Performance Data

The following table summarizes representative performance data for different catalytic systems in the context of pyrimidine arylation. While direct data for this compound is sparse, these analogous reactions provide a strong basis for catalyst selection.

Catalyst SystemSubstratesConditionsYield (%)Catalyst LoadingKey Advantages & RemarksSource
Pd(PPh₃)₄ 2,4-Dichloropyrimidine + Phenylboronic AcidK₂CO₃, 1,4-Dioxane/H₂O, 100 °C (MW), 15 min710.5 mol%Extremely fast, low catalyst loading, highly efficient for C4 arylation.[3][3]
Pd(OAc)₂ / dppf 2-Substituted Pyrido[2,3-d]pyrimidinesToluene, 24-36 h89Not specifiedGood yields, demonstrates efficacy of ligand addition.[5][5]
PdCl₂(PPh₃)₂ 2,4,5,6-Tetrachloropyrimidine + Arylboronic AcidsK₂CO₃, Dioxane/H₂O, 80 °C, 5 h80-852-5 mol%Excellent site-selectivity in poly-halogenated systems.[11]
NiCl₂(dppp) Pyrimidin-2-yl Tosylates + AminesK₃PO₄, Toluene, 110 °C, 24 hGood to Excellent5 mol%Demonstrates Ni efficacy for C2 functionalization of pyrimidines.[10][10]
NiCl₂(DME) / Ligand Aryl Chlorides + AminesNaOtBu, 2-Me-THF, 100 °C, 12-24 h60-951-5 mol%Cost-effective, uses a greener solvent, tolerant of heterocycles.[9][9]

Validated Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol details a robust method for the synthesis of this compound, adapted from highly successful procedures for pyrimidine arylation.[3][4]

Materials and Reagents:
  • 2-Chloropyrimidine

  • 3-(Carboxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

  • Silica Gel for column chromatography

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-chloropyrimidine, boronic acid, K₂CO₃, and Pd(PPh₃)₄ in a flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B C Add anhydrous 1,4-Dioxane and water via syringe B->C D Heat mixture to 80-100 °C with vigorous stirring C->D E Monitor progress by TLC (e.g., every 2 hours) D->E F Cool to room temperature, dilute with Ethyl Acetate E->F G Acidify aqueous layer with 1M HCl to precipitate product F->G H Extract with Ethyl Acetate (3x) G->H I Combine organic layers, wash with brine, dry (MgSO₄) H->I J Filter and concentrate under reduced pressure I->J K Purify crude product via silica gel column chromatography J->K L Characterize pure product (NMR, MS) K->L

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction flask, add 2-chloropyrimidine (1.0 eq), 3-(carboxyphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to make the solution ~0.1-0.2 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid, making it less water-soluble. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Conclusion and Expert Recommendations

For the laboratory-scale synthesis of this compound, palladium-catalyzed Suzuki-Miyaura coupling remains the most reliable and versatile method.

  • For initial trials and high efficiency: A microwave-assisted protocol using Pd(PPh₃)₄ is recommended due to its rapid reaction times and high yields.[3]

  • For challenging substrates or optimization: A system composed of Pd(OAc)₂ with a supporting ligand like dppf or Xantphos provides greater flexibility and can overcome issues of low reactivity.

  • For large-scale and cost-driven synthesis: Nickel-based catalysts such as NiCl₂(DME) should be strongly considered. While requiring more optimization, they represent a significantly more economical and sustainable approach for industrial applications.[9]

The choice of catalyst is not merely a selection from a list but a reasoned decision based on substrate reactivity, desired scale, cost, and available equipment. This guide provides the foundational data and procedural logic to empower researchers to make that decision effectively.

References

A Comparative Guide to Pyrimidine vs. Pyridine Containing Benzoic Acids for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the most utilized six-membered aromatic heterocycles are pyridine and pyrimidine, both of which are frequently employed as bioisosteric replacements for phenyl rings and for each other. This guide provides an in-depth structural and functional comparison of benzoic acids containing these two fundamental scaffolds. By examining their physicochemical properties, exploring their roles in molecular interactions, and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold selection and lead optimization.

Structural and Electronic Distinctions

At a cursory glance, pyridine and pyrimidine are structurally similar, both being six-membered aromatic rings containing nitrogen atoms. Pyridine contains a single nitrogen atom, while pyrimidine, a 1,3-diazine, incorporates two. This seemingly minor difference has significant consequences for the electronic properties and, by extension, the chemical behavior of the molecules.

Caption: Chemical structures of 4-(pyridin-4-yl)benzoic acid and 4-(pyrimidin-5-yl)benzoic acid.

The additional nitrogen atom in the pyrimidine ring is electron-withdrawing, making the ring more electron-deficient (π-deficient) compared to pyridine.[1] This increased π-deficiency influences the ring's reactivity, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.[1] Furthermore, the presence of the second nitrogen atom significantly reduces the basicity of pyrimidine. The pKa of protonated pyridine is approximately 5.2, whereas that of protonated pyrimidine is around 1.1, indicating that pyrimidine is a much weaker base.[1] These fundamental electronic differences are the primary drivers of the distinct physicochemical and biological properties of their derivatives.

Comparative Physicochemical Properties

The subtle structural variations between pyridine and pyrimidine manifest as significant differences in key physicochemical properties that are critical for drug action, including acidity (pKa), lipophilicity (logP), and solubility.

Property4-(Pyridin-4-yl)benzoic acid4-(Pyrimidin-5-yl)benzoic acidRationale for a Senior Application Scientist
pKa (Carboxylic Acid) ~3.0 (Predicted)[2]Expected to be slightly lowerThe electron-withdrawing nature of the heterocyclic ring acidifies the carboxylic proton. The more π-deficient pyrimidine ring is expected to have a stronger electron-withdrawing effect, thus further lowering the pKa of the carboxylic acid compared to the pyridine analogue.
pKa (Heterocycle) ~5.2 (for parent pyridine)[1]~1.1 (for parent pyrimidine)[1]The significantly lower basicity of the pyrimidine ring means it is less likely to be protonated at physiological pH. This has profound implications for solubility and drug-receptor interactions.
LogP 2.36 (Predicted)[3]Expected to be lowerThe additional nitrogen atom in the pyrimidine ring increases the molecule's polarity and hydrogen bonding capability, which generally leads to a lower octanol-water partition coefficient (LogP) and increased hydrophilicity.
Aqueous Solubility Slightly soluble in water[2]Expected to be higherThe increased polarity and potential for hydrogen bonding with water molecules conferred by the second nitrogen atom in the pyrimidine ring are anticipated to result in greater aqueous solubility compared to the pyridine counterpart.

Functional Implications in Drug Design

The choice between a pyridine and a pyrimidine scaffold can dramatically alter a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Bioisosterism and Drug-Receptor Interactions

Both pyridine and pyrimidine are often used as bioisosteres for a phenyl ring, introducing polarity and a handle for hydrogen bonding. When considered as bioisosteres for each other, the key differences lie in their hydrogen bonding potential and electrostatic interactions.

  • Hydrogen Bonding: Pyridine offers one hydrogen bond acceptor site at its nitrogen atom. Pyrimidine provides two, which can lead to altered or enhanced binding to a target protein.

  • Aromatic Interactions: The more electron-deficient nature of the pyrimidine ring can influence π-stacking interactions with aromatic amino acid residues in a binding pocket.

  • Basicity and Ionization: At physiological pH (around 7.4), the pyridine nitrogen can be partially protonated, allowing for potential ionic interactions. The much less basic pyrimidine ring will be predominantly neutral.

A comparative study on a series of anti-inflammatory agents demonstrated that both pyridine and pyrimidine scaffolds can yield potent compounds, with specific examples from each class showing significant inhibition of nitric oxide production in LPS-stimulated macrophages.[4][5] In this study, the most potent pyridine derivative (7a) showed an IC50 of 76.6 µM, while the most potent pyrimidine derivative (9d) had an IC50 of 88.7 µM, indicating that subtle structural changes on the periphery of the core scaffolds play a crucial role in determining overall activity.[4]

Caption: Differential receptor interactions of pyridine and pyrimidine scaffolds.

Pharmacokinetic (ADME) Profile

The differences in physicochemical properties directly translate to potential variations in the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.

  • Absorption and Solubility: The generally higher aqueous solubility of pyrimidine-containing compounds may be advantageous for oral absorption, particularly for drugs where solubility is a limiting factor.

  • Distribution: The lipophilicity (LogP) is a key determinant of a drug's distribution in the body, including its ability to cross cell membranes and the blood-brain barrier. The typically lower LogP of pyrimidine derivatives might lead to a more limited distribution into lipophilic tissues compared to their pyridine analogues.

  • Metabolism: The pyrimidine ring is often more metabolically stable than pyridine. The electron-deficient nature of the pyrimidine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following detailed experimental protocols for the synthesis and characterization of these compounds.

Comparative Synthesis via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds and is well-suited for the synthesis of both 4-(pyridin-4-yl)benzoic acid and 4-(pyrimidin-5-yl)benzoic acid.

SynthesisWorkflow cluster_pyridine Pyridine Derivative Synthesis cluster_pyrimidine Pyrimidine Derivative Synthesis A 4-Bromobenzoic acid C Pd Catalyst, Base A->C B Pyridine-4-boronic acid B->C D 4-(Pyridin-4-yl)benzoic acid C->D Suzuki Coupling E 4-Bromobenzoic acid G Pd Catalyst, Base E->G F Pyrimidine-5-boronic acid F->G H 4-(Pyrimidin-5-yl)benzoic acid G->H Suzuki Coupling

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In separate reaction vessels, dissolve 4-bromobenzoic acid (1.0 eq) and either pyridine-4-boronic acid (1.1 eq) or pyrimidine-5-boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Catalyst and Base Addition: To each reaction mixture, add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as K2CO3 or K3PO4 (2.0 eq).[6][7]

  • Reaction Execution: Purge the reaction vessels with an inert gas (e.g., argon or nitrogen) and heat the mixtures to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by recrystallization or column chromatography to yield the desired benzoic acid derivative.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.

pKa_Workflow A Prepare analyte solution (e.g., 1 mM in water/co-solvent) B Calibrate pH electrode (pH 4, 7, 10 buffers) A->B C Titrate with standardized base (e.g., 0.1 M NaOH) B->C D Record pH vs. titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine inflection point (first derivative plot) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, typically purified water. A co-solvent such as methanol may be used for sparingly soluble compounds.[4]

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]

  • Titration Setup: Place a known volume of the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the analyte solution.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. volume).[9]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

logP_Workflow A Pre-saturate octanol with water and water with octanol B Prepare a stock solution of the compound in one phase A->B C Add a known amount of stock to a vial with both pre-saturated phases B->C D Shake the vial to allow for partitioning (e.g., for 1-24 hours) C->D E Centrifuge to separate the phases D->E F Measure the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and then allowing the layers to separate.[10]

  • Analyte Addition: Dissolve a small, accurately weighed amount of the test compound in one of the pre-saturated phases.

  • Partitioning: Add a known volume of this solution to a flask containing a known volume of the other pre-saturated phase.

  • Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (this can take from a few minutes to several hours).

  • Phase Separation: Allow the two phases to separate. Centrifugation may be necessary to ensure complete separation.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in each, typically using UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[11]

Conclusion

The choice between a pyridine and a pyrimidine scaffold in benzoic acid derivatives is a nuanced decision with significant implications for drug design. Pyrimidine-containing benzoic acids are generally more polar, less basic, and potentially more water-soluble than their pyridine counterparts due to the presence of a second nitrogen atom. These differences influence everything from synthesis and purification to drug-receptor interactions and pharmacokinetic properties. While pyridine offers a single, relatively basic hydrogen bond acceptor, pyrimidine provides two less basic sites, which can alter binding modes and affinities. This guide has outlined the key structural and functional distinctions, provided comparative physicochemical data, and detailed the experimental protocols necessary for their synthesis and characterization. By understanding these fundamental differences, researchers can more effectively leverage the unique properties of each scaffold to design and develop novel therapeutics with optimized efficacy and safety profiles.

References

Head-to-head comparison of different analytical techniques for 3-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyrimidin-2-yl)benzoic acid is a key building block in medicinal chemistry and drug discovery, featuring prominently in the synthesis of a wide range of biologically active compounds.[1] Its unique structure, combining a benzoic acid moiety with a pyrimidine ring, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization and quantification. In drug development, precise and accurate analytical techniques are paramount for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

This comprehensive guide provides a head-to-head comparison of four common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Drawing upon established analytical principles and data from related aromatic carboxylic acids and pyrimidine derivatives, this document offers field-proven insights into the strengths, limitations, and practical considerations for each method. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth structural elucidation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₂[2][3]
Molecular Weight200.19 g/mol [2][3]
CAS Number579476-26-9[3][4]
AppearanceSolid (predicted)N/A
pKa~4-5 (estimated for carboxylic acid), ~1-2 (estimated for pyrimidine ring)[5]
UV Absorption~230-280 nm (predicted)[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[7] For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.[8][9]

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[9] By adjusting the mobile phase composition, particularly the pH, the retention of the acidic analyte can be controlled to achieve optimal separation from impurities. An acidic mobile phase is generally used to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape.[9]

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 30% acetonitrile in water containing 0.1% TFA.[10] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 30% Acetonitrile / 70% Water with 0.1% TFA[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak by comparing the retention time with the standard. Quantify using a calibration curve generated from the peak areas of the standards.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase (ACN/H2O/TFA) Injector Injector MobilePhase->Injector Standard Standard Solution Standard->Injector Sample Sample Solution Sample->Injector Column C18 Column Injector->Column Separation Detector UV Detector (254 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Quantification Quantification Chromatogram->Quantification Peak Integration & Calibration

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2] For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.[2][11]

Principle

The sample is first derivatized to convert the carboxylic acid into a more volatile ester, typically a trimethylsilyl (TMS) ester. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that can be used for identification.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound and related impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately weigh ~1 mg of the sample or standard into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

  • Analysis: Inject the derivatized sample. Identify the TMS-derivatized this compound by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Derivatization Derivatization (BSTFA) Sample->Derivatization Injector Injector Derivatization->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization & Fragmentation TIC Total Ion Chromatogram MS_Detector->TIC MassSpectrum Mass Spectrum MS_Detector->MassSpectrum Identification Identification TIC->Identification MassSpectrum->Identification Library Search

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are dependent on the local electronic environment, allowing for the differentiation of atoms within a molecule.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For ¹H NMR, typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-64 scans.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, 2-second relaxation delay, and a larger number of scans (e.g., 1024) for adequate signal-to-noise.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic acid proton~13.0 (s, 1H)~167.0
Pyrimidine H-4', H-6'~8.9 (d, 2H)~158.0
Pyrimidine H-5'~7.5 (t, 1H)~120.0
Benzoic acid protons7.6 - 8.5 (m, 4H)129.0 - 135.0

Note: These are estimated values based on data for similar compounds.[7][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, where the absorption bands indicate the presence of specific functional groups.

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.[14] Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[14]

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Interpretation: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1600-1450C=C and C=N stretchAromatic and pyrimidine rings
~1300C-O stretch and O-H bendCarboxylic acid

Note: These are characteristic ranges for the specified functional groups.[10][15]

Head-to-Head Comparison

FeatureHPLC-UVGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationStructural ElucidationFunctional Group ID
Sample Prep Simple dissolution & filtrationDerivatization requiredSimple dissolutionMinimal to none
Sensitivity High (ng-µg)Very High (pg-ng)Low (mg)Moderate (µg-mg)
Specificity Moderate to HighVery HighVery HighLow to Moderate
Quantitative? Yes (Primary)Yes (with calibration)Yes (qNMR)Semi-quantitative
Cost ModerateHighVery HighLow
Throughput HighModerateLowVery High
Strengths Robust, reproducible, high throughput for QCExcellent for impurity ID, high sensitivityUnambiguous structure confirmationFast, non-destructive, simple
Limitations Requires chromophore, co-elution possibleRequires volatile/derivatizable analytesLow sensitivity, expensiveLimited structural info

Conclusion

The selection of an analytical technique for this compound is highly dependent on the analytical objective.

  • For routine quality control, purity assessment, and quantification , HPLC-UV is the method of choice due to its robustness, high throughput, and excellent quantitative performance.

  • When identification of unknown impurities or trace-level analysis is required, GC-MS after derivatization offers unparalleled sensitivity and specificity.

  • For unambiguous structural confirmation of the synthesized molecule, NMR spectroscopy is essential, providing detailed insights into the molecular framework.

  • FTIR spectroscopy serves as a rapid and straightforward tool for the initial identification of key functional groups and for verifying the presence of the carboxylic acid and aromatic/pyrimidine moieties.

In a drug development setting, a combination of these techniques is often employed to build a comprehensive analytical profile of this compound, ensuring its quality, safety, and efficacy in subsequent synthetic steps and pharmaceutical formulations.

References

Safety Operating Guide

3-(Pyrimidin-2-yl)benzoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, reliable, and actionable guidance that extends beyond the product itself. Proper disposal of any chemical is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the essential procedures for the safe disposal of 3-(Pyrimidin-2-yl)benzoic Acid, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower you to manage your chemical waste with confidence and scientific integrity.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is critical. This informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation.

1.1. Known Hazards

This compound (CAS No. 579476-26-9) is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications necessitate careful handling to avoid direct contact and aerosol generation.

1.2. Chemical Properties Relevant to Disposal

While a comprehensive toxicological profile is not fully established, the compound's nature as a solid organic acid dictates its general disposal pathway.[2][3] Organic acids, especially those that remain toxic after neutralization, are generally not suitable for drain disposal.[4]

PropertyImplication for Disposal
Physical State Solid (powder/crystals)
Chemical Class Organic Acid
Reactivity Incompatible with strong bases and oxidizing agents.[5]

Guiding Principle: The Waste Management Hierarchy

The foundational principle for all chemical handling, including disposal, is adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8] This standard mandates the development of a Chemical Hygiene Plan (CHP) which outlines procedures for procurement, storage, handling, and disposal of hazardous chemicals.[6][9] All disposal activities must align with your institution's specific CHP and federal and local regulations.

The disposal process for this compound must be managed through your institution's Environmental Health & Safety (EHS) office (or equivalent department) as hazardous chemical waste.[10][11][12] Under no circumstances should this chemical be disposed of in the regular trash or via sanitary sewer (sink) disposal. [4][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and prepare this compound for disposal.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as stipulated by safety data sheets and laboratory standards.[9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood to avoid inhalation.[1][13]

3.2. Waste Collection and Container Selection

Proper containment is the first step in compliant disposal.

  • Step 1: Designate a Hazardous Waste Container. Use a container that is compatible with the chemical. For solid this compound, the original product container is often the ideal choice.[4][10] If unavailable, use a sturdy, sealable, wide-mouth container made of a non-reactive material (e.g., polyethylene). The container must be in good condition with no cracks or signs of deterioration.[4][11]

  • Step 2: Collect the Waste. Carefully transfer the solid this compound waste into the designated hazardous waste container. Minimize dust generation during this process. Contaminated items such as weighing paper, gloves, and wipers should also be placed in this container.[14]

  • Step 3: Label the Container. As soon as the first particle of waste enters the container, it must be labeled.[15] Affix a "Hazardous Waste" label, available from your EHS department. The label must include:

    • The words "Hazardous Waste".[4][11]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[11]

    • An accurate list of all constituents and their approximate percentages.

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Skin Irritant," "Eye Irritant").[15]

    • The name of the principal investigator and the laboratory location (building and room number).[4]

3.3. On-Site Storage and Segregation

Proper storage while awaiting pickup is a critical regulatory requirement.

  • Step 1: Store in a Satellite Accumulation Area (SAA). The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[4][15][16]

  • Step 2: Keep the Container Closed. The container must be securely capped at all times, except when you are actively adding waste.[4][10][11] This prevents the release of vapors and potential spills. Evaporation is not a permissible method of disposal.[10][12]

  • Step 3: Segregate Incompatible Chemicals. This is a crucial safety step. Store the container of this compound, an organic acid, separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[4]

    • Oxidizing agents (e.g., nitric acid, perchlorates)[4][17]

    • Flammable solvents[2] Use secondary containment bins to enforce this segregation.

3.4. Disposal of Empty Containers

The original container that held pure this compound must also be disposed of correctly.

  • Step 1: Empty Thoroughly. Ensure the container is completely empty. If any solid residue remains that cannot be easily removed, the container itself must be disposed of as hazardous waste.[10]

  • Step 2: Rinse the Container. For containers of non-acutely toxic chemicals, triple rinse with a suitable solvent (e.g., water or a solvent in which the compound is soluble). The first rinseate must be collected and disposed of as hazardous waste. [10][17] Collect it in a designated liquid hazardous waste container.

  • Step 3: Deface the Label. Completely remove or obliterate the original manufacturer's label.[10]

  • Step 4: Final Disposal. Once rinsed and dried, the container can typically be disposed of in the appropriate receptacle for glass or plastic waste.[10]

3.5. Requesting a Waste Pickup

  • Step 1: Monitor Fill Level. Do not overfill the waste container. Stop adding waste when it is about 90% full to allow for expansion and prevent spills during transport.[4][14]

  • Step 2: Schedule a Pickup. Once the container is full or is no longer being used, contact your institution's EHS department to schedule a hazardous waste pickup.[10][11] Follow their specific procedures for making a request.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_final Final Disposition start Start: Have this compound Waste assess_hazards Assess Hazards (Irritant: Skin, Eye, Respiratory) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Compatible Hazardous Waste Container don_ppe->select_container transfer_waste Transfer Solid Waste & Contaminated Items select_container->transfer_waste label_container Affix 'Hazardous Waste' Label (Name, Hazards, PI, Location) transfer_waste->label_container store_saa Store in SAA label_container->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed segregate Segregate from Incompatibles (Bases, Oxidizers) keep_closed->segregate request_pickup Container Full? Request EHS Pickup segregate->request_pickup end End: Compliant Disposal request_pickup->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.